Mal-PEG3-NH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REINXGUJRJBIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG3-NH2: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Maleimide-PEG3-Amine (Mal-PEG3-NH2), a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and diagnostics.
Core Concepts: Introduction to this compound
This compound is a chemical tool that enables the covalent linkage of two different molecules. It is characterized by three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group.[1] This trifecta of functional moieties makes it an invaluable asset in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs).
The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[1] The primary amine, on the other hand, readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2] The PEG3 spacer, consisting of three ethylene (B1197577) glycol units, imparts increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce steric hindrance.[3]
Physicochemical and Reactive Properties
The utility of this compound in various applications is dictated by its inherent chemical and physical properties. A summary of these key characteristics is presented in the table below.
| Property | Data |
| Chemical Formula | C12H20N2O5 |
| Molecular Weight | 272.30 g/mol |
| CAS Number | 2170654-70-1 |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% (Varies by supplier) |
| Solubility | Soluble in water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane.[2][4] |
| Storage Conditions | Store at -20°C in a dry, dark environment.[4] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5] |
| Reactive Groups | Maleimide (reacts with thiols, -SH) and Primary Amine (-NH2, reacts with activated carboxylic acids, e.g., NHS esters) |
| Spacer Arm | 14 atoms, ~19.8 Å |
| Cleavability | Non-cleavable |
Experimental Protocols: Harnessing the Power of this compound
The successful application of this compound hinges on the precise execution of conjugation protocols. The following sections provide detailed methodologies for the two key reactions involving this linker.
Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group is a Michael addition that results in a stable thioether bond.[6]
Optimal Reaction Conditions:
-
pH: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5.[6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7]
-
Temperature: The reaction can be carried out at room temperature (20-25°C) or at 4°C.
-
Reaction Time: Typically, the reaction proceeds to completion within 1-4 hours at room temperature.
-
Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used.[8] It is crucial to avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) as they will compete with the target molecule.
Protocol for Conjugating a Thiol-Containing Molecule to this compound (when the amine end is already conjugated):
-
Prepare the Thiol-Containing Molecule: Ensure the molecule to be conjugated has a free and reduced thiol group. If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the reducing agent before proceeding.
-
Dissolve Reagents: Dissolve the maleimide-activated molecule (the product of the amine-NHS ester reaction) in an appropriate buffer (e.g., PBS, pH 7.2). Dissolve the thiol-containing molecule in the same buffer.
-
Reaction Incubation: Mix the two solutions. A 1.5 to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is often used to ensure complete conjugation of the thiol.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added.
-
Purification: Remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or other appropriate purification techniques.
Amine-NHS Ester Conjugation
The primary amine of this compound can be conjugated to a molecule containing an NHS ester-activated carboxyl group.
Optimal Reaction Conditions:
-
pH: The optimal pH for the amine-NHS ester reaction is 7.2-8.5.[9]
-
Temperature: The reaction is typically performed at room temperature or 4°C.
-
Reaction Time: The reaction usually takes 30 minutes to 2 hours.
-
Buffers: Phosphate, bicarbonate/carbonate, HEPES, or borate (B1201080) buffers are suitable.[9] Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[9]
Protocol for Conjugating an NHS Ester-Activated Molecule to this compound:
-
Dissolve Reagents: Dissolve the NHS ester-activated molecule in a water-miscible organic solvent like DMSO or DMF.[9] Dissolve this compound in the reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Reaction Incubation: Add the dissolved NHS ester-activated molecule to the this compound solution. Use a 5- to 20-fold molar excess of this compound to ensure complete reaction with the NHS ester.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.
-
Purification: Purify the this compound-conjugated molecule to remove unreacted this compound and byproducts using appropriate chromatographic or dialysis methods.
Visualizing the Chemistry and Application
Diagrams are provided below to illustrate the chemical structure of this compound, a typical bioconjugation workflow, and its application in the context of an antibody-drug conjugate.
Caption: Chemical structure of this compound.
Caption: A typical two-step bioconjugation workflow.
Caption: Role of this compound in an ADC's mechanism.
References
- 1. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Mal-PEG3-amine, CAS 2170654-70-1 | AxisPharm [axispharm.com]
- 4. Mal-PEG-NH2 [nanosoftpolymers.com]
- 5. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
Navigating the Aqueous Environment: A Technical Guide to Mal-PEG3-NH2 Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of Mal-PEG3-NH2 solubility in aqueous buffers, a cornerstone for its successful application in bioconjugation, drug delivery, and diagnostics. While specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive overview of the factors influencing its solubility, a general experimental protocol for its determination, and the underlying chemical principles governing its behavior in aqueous media.
Understanding this compound and its Solubility
This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group, a primary amine group, and a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent conjugation of molecules containing thiol (sulfhydryl) groups to those with amine-reactive functionalities. The PEG spacer is a key feature, designed to enhance the aqueous solubility of the linker and the resulting conjugate.[1][2] Generally, PEGylated linkers are employed to improve the solubility and stability of therapeutic agents and biomolecules in biological fluids.[3][4]
The solubility of this compound in aqueous buffers is not a single value but is influenced by several factors, including:
-
pH: The pH of the buffer can affect the protonation state of the terminal amine group, which in turn can influence its interaction with water molecules and other buffer components.
-
Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can impact solubility. High salt concentrations may decrease the solubility of PEGylated compounds.[5] It is also crucial to use buffers that do not contain primary amines (e.g., Tris) or thiols if the intention is to use the linker's reactive ends, as these will compete for reaction.
-
Temperature: As with most chemical compounds, temperature can affect solubility, although the effect may be less pronounced for highly soluble PEGylated molecules.
-
Purity of the Compound: The presence of impurities or by-products from synthesis can affect the observed solubility.
Quantitative Solubility Data
As specific quantitative data for this compound is not available in published literature, the following table provides a general overview of the solubility of related PEGylated maleimide compounds to serve as a reference. It is crucial to experimentally determine the solubility of this compound for the specific buffer and conditions of your application.
| Compound/Conjugate | Buffer/Medium | Temperature (°C) | Reported Solubility | Citation |
| Mal-(PEG)n-NHS Ester | Water and many aqueous buffers | Not Specified | ~10 mM | [5] |
| Ox-Ibu-PEG4-Mal (a lipophilic drug conjugate) | 5% glucose, 0.9% NaCl, citrate (B86180) buffer (pH 5) | Not Specified | ~0.2 mM | |
| Ox-Ibu-PIP-O-Mal (a more soluble analog) | 0.9% NaCl (pH 3) | Not Specified | up to 370 mM | [4] |
Note: The solubility of PEGylated linkers can be significantly influenced by the properties of the molecules they are conjugated to.
Experimental Protocol for Determining Aqueous Solubility
This section outlines a general experimental protocol to determine the solubility of this compound in a specific aqueous buffer. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute in the supernatant.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.
-
Analytical balance
Methodology:
-
Preparation of Stock Solutions and Standards:
-
Accurately weigh a known amount of this compound.
-
Prepare a high-concentration stock solution in an organic solvent in which the compound is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards by diluting with the aqueous buffer of interest. These standards will be used to create a calibration curve for quantification.
-
-
Sample Preparation (Equilibrium Method):
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The amount should be sufficient to ensure that not all of the compound dissolves.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to create a suspension.
-
Place the tube in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a predetermined period (e.g., 24 hours) to ensure that the solution reaches saturation.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted supernatant and the calibration standards using HPLC or another suitable analytical method.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the known concentrations of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undissolved supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested buffer at the specified temperature.
-
Visualizations
The following diagrams illustrate the logical workflow for assessing the solubility of this compound and the factors that influence it.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the aqueous solubility of this compound.
Conclusion
While this compound is designed for aqueous applications, its solubility is a dynamic property influenced by the experimental conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these factors and a robust experimental approach to determine solubility under specific conditions are paramount. The information and protocols provided in this guide serve as a foundational resource for the successful application of this compound in a wide range of bioconjugation strategies. It is strongly recommended to perform solubility tests in the final buffer system intended for the application to ensure the stability and efficacy of the linker and the resulting conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Mal-PEG3-NH2: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the heterobifunctional crosslinker, Maleimide-PEG3-Amine (Mal-PEG3-NH2), tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the core physicochemical properties, detailed experimental protocols for its application in bioconjugation, and its role in advanced therapeutic modalities such as antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a versatile chemical tool featuring a maleimide (B117702) group at one end and a primary amine at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for the sequential or orthogonal conjugation of two different molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The terminal amine group can be conjugated to carboxyl groups or activated esters, such as NHS esters.[1]
The integrated PEG linker enhances the solubility and flexibility of the resulting conjugate, which can reduce aggregation and potentially lower the immunogenicity of the modified biomolecule.[2]
Quantitative Data Summary
The molecular properties of this compound can vary slightly depending on its salt form, which is a critical consideration for precise experimental design. The trifluoroacetic acid (TFA) salt form is a common variant.
| Property | This compound (Free Amine) | This compound TFA Salt |
| Molecular Weight ( g/mol ) | 272.30[3] | 386.32 |
| Chemical Formula | C12H20N2O4 | C14H21F3N2O7 |
| Spacer Arm Length (Å) | ~14.6 Å | ~14.6 Å |
Note: The spacer arm length is an estimation based on the extended conformation of the PEG3 linker.
Applications in Bioconjugation and Drug Development
The unique characteristics of this compound make it a valuable reagent in various bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): this compound is employed as a linker to attach cytotoxic drugs to monoclonal antibodies.[2] The linker's stability in circulation and specific payload release at the target site are crucial for the efficacy and safety of the ADC.[2]
-
Protein and Peptide Labeling: This crosslinker facilitates the site-specific labeling of proteins and peptides with fluorescent dyes, biotin, or other reporter molecules for diagnostic and research purposes.
-
Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, liposomes, and other biomaterials to attach targeting ligands, thereby enhancing their specificity for diseased cells.[]
-
PEGylation: The PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility, stability, and circulation half-life.[]
Experimental Protocols
The following section provides a detailed methodology for the conjugation of this compound to a thiol-containing protein, such as a cysteine-containing antibody or peptide.
Protocol: Two-Step Protein Conjugation Using this compound
This protocol first involves the reaction of the amine-reactive molecule with the primary amine of this compound, followed by the conjugation of the maleimide group to the thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody with accessible cysteine residues)
-
Amine-reactive molecule (e.g., NHS-ester activated payload)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Procedure:
Step 1: Preparation of the Amine-Reactive Molecule-PEG-Maleimide Conjugate
-
Dissolve the amine-reactive molecule and a slight molar excess of this compound in anhydrous DMF or DMSO.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to confirm the formation of the desired conjugate.
-
If necessary, purify the product to remove unreacted starting materials.
Step 2: Preparation of the Thiol-Containing Protein
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis equilibrated with conjugation buffer. It is crucial to proceed to the next step immediately to prevent re-oxidation of the thiols.
Step 3: Conjugation of the Maleimide-Functionalized Molecule to the Protein
-
Add the purified Amine-Reactive Molecule-PEG-Maleimide conjugate from Step 1 to the prepared protein solution from Step 2. A 10- to 20-fold molar excess of the maleimide-functionalized molecule over the protein is generally recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in a light-protected and oxygen-free environment (e.g., by flushing with nitrogen or argon).
-
Quench the reaction by adding an excess of a thiol-containing reagent like L-cysteine or 2-mercaptoethanol to consume any unreacted maleimide groups.
Step 4: Purification of the Final Conjugate
-
Purify the final protein conjugate from unreacted small molecules and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the purified conjugate to determine the degree of labeling (DOL) and confirm its integrity and activity.
Visualizing the Workflow and Reaction
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for protein conjugation.
References
Navigating the Nuances of Bioconjugation: A Technical Guide to Mal-PEG3-NH2 TFA Salt vs. HCl Salt
For Immediate Release
In the intricate landscape of drug development and scientific research, the choice of seemingly minor chemical details can have profound implications for experimental outcomes and the ultimate success of a therapeutic candidate. This is particularly true in the realm of bioconjugation, where the precise linking of molecules is paramount. This technical guide provides an in-depth analysis of two common salt forms of the popular heterobifunctional linker, Maleimide-PEG3-Amine (Mal-PEG3-NH2): the trifluoroacetate (B77799) (TFA) salt and the hydrochloride (HCl) salt. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make an informed decision for their specific applications.
Introduction: The Critical Role of Counter-Ions
This compound is a versatile crosslinking reagent widely employed in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1][2] Its maleimide (B117702) group readily reacts with thiol moieties on proteins, while the terminal amine group provides a handle for conjugation to payloads or other molecules.[3] This linker is typically supplied as either a TFA or HCl salt of the amine group. The choice of counter-ion, while often overlooked, can significantly influence the reagent's stability, handling, and performance in biological systems.
The trifluoroacetate ion (TFA) is a common counter-ion for purified peptides and other amine-containing synthetic molecules due to its use in reverse-phase HPLC purification.[4] However, residual TFA can interfere with biological assays and may not be desirable for in vivo applications.[4] The hydrochloride (HCl) salt is often considered a more biocompatible and stable alternative.[3][5] This guide will dissect the key differences between these two salt forms to provide a clear framework for selection.
Physicochemical Properties: A Comparative Analysis
| Property | This compound TFA Salt | This compound HCl Salt | Key Considerations for Researchers |
| Molecular Formula | C17H26F3N3O8[6] | C15H27ClN2O5 | The presence of fluorine in the TFA salt results in a higher molecular weight. |
| Purity | Typically >95%[6] | Typically ≥95%[3] | Purity should always be confirmed by the certificate of analysis from the supplier. |
| Physical Form | Colorless oil[6] | Solid | The physical form can impact handling and weighing for reaction setup. |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO[6] | Soluble in water, DMSO, DCM, DMF. | The HCl salt generally exhibits better aqueous solubility, which can be advantageous for bioconjugation reactions in aqueous buffers. |
| Storage | Recommended at -20°C[6] | Recommended at -5°C to -20°C[3] | Both salts require cold storage to maintain the integrity of the maleimide group. |
| Stability | The maleimide group is sensitive to light and oxygen.[7] The TFA counter-ion may be less desirable for long-term stability in some applications. | The hydrochloride salt is often supplied for enhanced stability of the amine group.[3][5] | For long-term storage and applications where stability is critical, the HCl salt may be the preferred choice. |
The Impact of the Counter-Ion on Reactivity and Bioconjugation
The primary function of this compound is to facilitate bioconjugation through its reactive maleimide and amine termini. The choice of counter-ion can subtly influence these reactions.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with free thiol groups (sulfhydryls) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3][8]
While the counter-ion on the distal amine group does not directly participate in this reaction, the overall formulation and pH of the reaction buffer are critical. The HCl salt's higher aqueous solubility may facilitate easier dissolution in commonly used aqueous buffers for protein conjugation.
Amine-Reactive Conjugation
The terminal primary amine of this compound can be conjugated to molecules containing carboxylic acids (often activated as NHS esters) or other amine-reactive functional groups.[3]
For this reaction, the amine must be in its free base form to be nucleophilic. When using either the TFA or HCl salt, a non-nucleophilic base is typically added to the reaction mixture to deprotonate the amine. The choice of base and reaction conditions should be carefully optimized.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol is a general guideline and should be optimized for specific proteins and linkers.
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol groups using a reducing agent like DTT or TCEP. Purify the protein to remove the reducing agent.
-
Linker Preparation: Dissolve the this compound (either TFA or HCl salt) in an appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer for the HCl salt) to prepare a stock solution.
-
Conjugation Reaction: Add the linker stock solution to the protein solution in a suitable buffer with a pH of 6.5-7.5. The molar ratio of linker to protein will need to be optimized.
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
Purification: Remove excess linker and characterize the conjugate using techniques such as SEC-HPLC, SDS-PAGE, and mass spectrometry.
Protocol for TFA to HCl Salt Exchange
For applications where the presence of TFA is a concern, the counter-ion can be exchanged to hydrochloride. This protocol is adapted from procedures for peptides and can be applied to PEG-amines.[9][10]
-
Dissolution: Dissolve the this compound TFA salt in distilled water at a concentration of approximately 1 mg/mL.[4] A phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[4]
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.[4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4]
-
Lyophilization: Freeze the solution (e.g., at -80°C or in liquid nitrogen) and lyophilize overnight to remove all liquid.[4]
-
Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[4]
-
Final Product: The resulting white powder will be the this compound HCl salt.
Conclusion and Recommendations
The choice between this compound TFA salt and HCl salt is a critical decision that should be based on the specific requirements of the research or drug development program.
-
For early-stage research and proof-of-concept studies, where the potential interference of TFA is not a primary concern and ease of use with organic solvents is desired, the TFA salt may be a suitable option.
-
For in vivo studies, development of therapeutic candidates, and applications requiring high stability and biocompatibility, the HCl salt is the recommended choice. Its enhanced stability and the absence of potentially confounding TFA ions make it a more robust option for preclinical and clinical development.[3][5]
Researchers are strongly encouraged to consider the downstream applications of their bioconjugates when selecting the appropriate salt form of this compound. For projects that begin with the TFA salt, a well-defined protocol for counter-ion exchange to the HCl salt should be established early in the development process to ensure a smooth transition towards in vivo and clinical studies. By carefully considering the information presented in this guide, scientists can optimize their bioconjugation strategies and enhance the quality and reproducibility of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 4. lifetein.com [lifetein.com]
- 5. Methoxy PEG Amine, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 6. Mal-PEG3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Mal-PEG3-NH2 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the bioconjugation of proteins using Mal-PEG3-NH2, a heterobifunctional crosslinking reagent. This process, known as PEGylation, involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. It is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3]
The maleimide (B117702) group of this compound selectively reacts with free sulfhydryl (thiol) groups on cysteine residues of a protein, forming a stable thioether bond.[4][5][6] The terminal amine group can be used for subsequent modifications if desired. This site-specific conjugation method allows for the creation of more homogeneous protein-PEG conjugates, which is a critical aspect for regulatory approval and consistent therapeutic efficacy.[7][8]
Advantages of Protein PEGylation
The covalent attachment of PEG to a protein can offer several advantages:
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of the protein, which reduces its renal clearance and prolongs its circulation half-life in the body.[3][][10]
-
Enhanced Stability : The PEG chain can protect the protein from enzymatic degradation and aggregation, thereby increasing its stability.[3][10]
-
Reduced Immunogenicity : The PEG moiety can shield antigenic epitopes on the protein surface, reducing its immunogenicity and the potential for adverse immune reactions.[][10][11]
-
Increased Solubility : PEG is a highly water-soluble polymer, and its conjugation can improve the solubility of proteins that are prone to aggregation.[2][3]
Key Experimental Considerations
Successful bioconjugation with this compound requires careful optimization of several reaction parameters. The following table summarizes the key quantitative data and recommended conditions for the maleimide-thiol conjugation reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific within this pH range.[6][12] At pH > 7.5, the maleimide group can also react with primary amines, and hydrolysis of the maleimide can occur.[12] |
| Buffer | Phosphate, Tris, or HEPES | Buffers should be free of thiols. Degassing the buffer is recommended to prevent re-oxidation of reduced thiols.[5][13] |
| Molar Ratio (this compound : Protein) | 10:1 to 20:1 | This ratio should be optimized for each specific protein to achieve the desired degree of labeling.[5][14] |
| Protein Concentration | 1 - 10 mg/mL | The optimal concentration may vary depending on the protein.[5] |
| Reducing Agent (Optional) | 10-fold molar excess of TCEP | If the protein contains disulfide bonds, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used to generate free thiols for conjugation.[5][13] DTT can also be used but must be removed before adding the maleimide reagent.[5] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be adjusted to control the extent of conjugation.[5][13] |
| Solvent for this compound | Anhydrous DMSO or DMF | The reagent should be dissolved immediately before use to prevent hydrolysis.[5][13][15] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the bioconjugation of a protein with this compound.
Materials
-
Protein of interest (containing at least one free cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 1x PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5, degassed)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)
Protocol
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[5]
-
(Optional) If the protein's cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.[5][13] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[13]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[5][13] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and used immediately.[15]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules from the reaction mixture using a desalting column or size-exclusion chromatography (SEC).[4] The column should be equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the purified protein-PEG conjugate.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, with the PEGylated protein migrating slower than the unmodified protein.[16]
-
Mass Spectrometry (MS): Use ESI-LC/MS to determine the exact molecular weight of the conjugate and confirm the degree of PEGylation.[1][17]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[1][16]
-
Degree of Labeling (DOL) Calculation: The degree of labeling can be estimated using various methods, including UV-Vis spectroscopy if the PEG reagent contains a chromophore, or more accurately by mass spectrometry. For a fluorescently labeled maleimide, the DOL can be calculated using the absorbance of the protein and the dye.[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for protein bioconjugation with this compound.
Caption: Workflow for this compound protein bioconjugation.
Thiol-Maleimide Reaction Pathway
The diagram below shows the chemical reaction between the maleimide group of the PEG reagent and a thiol group of a cysteine residue on the protein.
Caption: Thiol-maleimide Michael addition reaction.
Applications in Drug Development
PEGylated proteins have a significant impact on modern medicine, with numerous FDA-approved drugs utilizing this technology for the treatment of various diseases, including cancer, hepatitis, and chronic kidney disease.[3] The improved pharmacokinetic profiles and reduced immunogenicity of PEGylated proteins often lead to less frequent dosing and improved patient compliance.[3][] As research continues, the development of novel PEGylation strategies and reagents like this compound will further expand the therapeutic potential of protein-based drugs.[2]
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. biotium.com [biotium.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. enovatia.com [enovatia.com]
Application Notes and Protocols for Mal-PEG3-NH2 in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. Mal-PEG3-NH2 is a heterobifunctional linker that offers a strategic advantage in ADC design. It incorporates a maleimide (B117702) group for covalent attachment to thiol residues on the antibody, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and improve pharmacokinetics, and a terminal amine group for conjugation to a cytotoxic drug.[1][2]
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of ADCs, covering detailed experimental protocols from drug-linker synthesis to the final ADC conjugation and characterization.
Principle of the Method
The synthesis of an ADC using the this compound linker is a two-stage process:
-
Drug-Linker Conjugation: The cytotoxic drug, which typically possesses a carboxylic acid group, is first activated and then covalently coupled to the primary amine of the this compound linker, forming a stable amide bond. This creates a maleimide-functionalized drug-linker intermediate.
-
Antibody-Drug-Linker Conjugation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. The maleimide group of the drug-linker intermediate then reacts specifically with these thiol groups via a Michael addition reaction, forming a stable thioether bond and yielding the final ADC.[3][4]
The PEG3 spacer in the linker is designed to be hydrophilic, which can help to mitigate aggregation often caused by hydrophobic drug payloads and may improve the overall pharmacokinetic profile of the ADC.[2]
Data Presentation
Quantitative analysis is crucial for the characterization and quality control of ADCs. The following tables provide a summary of key parameters that should be assessed during and after ADC synthesis.
| Parameter | Description | Typical Range | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. This is a critical quality attribute that impacts both potency and safety. | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) |
| ADC Concentration | The final concentration of the purified ADC solution. | 1 - 10 mg/mL | UV-Vis Spectroscopy (A280) |
| Monomer Purity | The percentage of monomeric ADC, indicating the absence of aggregation. | >95% | Size Exclusion Chromatography (SEC) |
| Residual Free Drug-Linker | The amount of unconjugated drug-linker remaining in the final ADC preparation. | <1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| In Vitro Cytotoxicity (IC50) | The concentration of ADC required to inhibit the growth of a target cancer cell line by 50%. | Varies by payload and cell line | Cell-based viability assays (e.g., MTT, CellTiter-Glo) |
Table 1: Key Quality Attributes and Analytical Methods for ADC Characterization.
| Reagent | Molar Excess (relative to Antibody) | Purpose |
| Reducing Agent (TCEP or DTT) | 2 - 10 fold | Partial reduction of interchain disulfide bonds to generate free thiols. |
| Maleimide-Drug-Linker | 1.5 - 5 fold (relative to generated thiols) | Covalent attachment of the drug-linker to the antibody. |
| Quenching Reagent (e.g., N-acetylcysteine) | 2 - 5 fold (relative to Maleimide-Drug-Linker) | To cap any unreacted maleimide groups and stop the conjugation reaction. |
Table 2: Typical Molar Ratios of Reagents Used in ADC Synthesis.
Experimental Protocols
Part 1: Synthesis of Maleimide-PEG3-Drug-Linker
This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the this compound linker.
Materials:
-
This compound
-
Cytotoxic drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of the drug.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Conjugation to this compound:
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the this compound solution.
-
Slowly add the activated drug solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification of the Drug-Linker:
-
Monitor the reaction for completion by LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated dicyclohexylurea (DCU).
-
Purify the crude Maleimide-PEG3-Drug-Linker conjugate by reverse-phase HPLC.[5]
-
Lyophilize the pure fractions to obtain the final product.
-
Part 2: Synthesis of the Antibody-Drug Conjugate
This protocol details the reduction of a monoclonal antibody and its subsequent conjugation to the purified Maleimide-PEG3-Drug-Linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purified Maleimide-PEG3-Drug-Linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4 containing 1 mM EDTA
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.
-
Prepare a fresh stock solution of TCEP or DTT.
-
Add the reducing agent to the antibody solution at a molar ratio optimized to achieve the desired number of free thiols (typically 2-4 per antibody).[3][4]
-
Incubate at 37°C for 1-2 hours.
-
Remove excess reducing agent using a desalting column equilibrated with PBS containing 1 mM EDTA.
-
-
Conjugation Reaction:
-
Dissolve the purified Maleimide-PEG3-Drug-Linker in a co-solvent like DMSO to a concentration of ~10 mM.
-
Immediately after desalting, add the Maleimide-PEG3-Drug-Linker solution to the reduced antibody solution. A molar excess of 1.5 to 5-fold per generated thiol is typically used.[3]
-
The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a 2 to 5-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of Maleimide-PEG3-Drug-Linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and quenching reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[6]
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored under appropriate conditions.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Mal-PEG3-NH2 for PROTAC Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance solubility and optimize the spatial orientation of the ternary complex (POI-PROTAC-E3 ligase).
This document provides detailed application notes and protocols for the use of Mal-PEG3-NH2, a heterobifunctional linker, in the development and synthesis of PROTACs. The maleimide (B117702) group offers a reactive handle for conjugation to thiol-containing moieties, such as cysteine residues on a protein ligand, while the amine group allows for standard amide bond formation with a carboxylic acid-functionalized ligand.
Key Features of this compound in PROTAC Design
The this compound linker offers several advantages in the rational design of PROTACs:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which can be beneficial for both in vitro assays and in vivo applications.
-
Optimal Length and Flexibility: The three-unit PEG chain provides a balance of length and flexibility, which is crucial for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.
-
Heterobifunctionality: The presence of two distinct reactive groups (maleimide and amine) allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, minimizing the formation of undesired homodimers.
-
Well-Defined Chemistry: The amide bond formation and maleimide-thiol conjugation are robust and well-characterized reactions, offering reliable and reproducible synthesis of the final PROTAC molecule.
Experimental Protocols
This section details the synthetic workflow for constructing a PROTAC using the this compound linker. As a representative example, we will outline the synthesis of a PROTAC targeting Bruton's Tyrosine Kinase (BTK), a key protein in B-cell signaling, and recruiting the Cereblon (CRBN) E3 ligase. The BTK ligand will be a cysteine-containing inhibitor, and the CRBN ligand will be a pomalidomide (B1683931) derivative with a carboxylic acid handle.
Diagram: PROTAC Synthesis Workflow
Caption: Workflow for the two-step synthesis of a BTK-targeting PROTAC.
Step 1: Amide Coupling of CRBN Ligand to this compound
This step involves the formation of an amide bond between the carboxylic acid of the CRBN ligand (Pomalidomide-COOH) and the primary amine of the this compound linker.
Materials:
-
Pomalidomide-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate, Mal-PEG3-Pomalidomide.
Step 2: Maleimide-Thiol Conjugation to BTK Ligand
This step involves the reaction of the maleimide group of the intermediate with the thiol group of a cysteine-containing BTK inhibitor.
Materials:
-
Mal-PEG3-Pomalidomide (1.0 eq)
-
Cysteine-containing BTK inhibitor (1.2 eq)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.2
-
Anhydrous DMSO or DMF (if needed to dissolve starting materials)
-
Reverse-phase preparative HPLC system
Protocol:
-
Dissolve the Cysteine-containing BTK inhibitor (1.2 eq) in degassed PBS (pH 7.2). If solubility is an issue, a minimal amount of DMSO or DMF can be used as a co-solvent.
-
Dissolve Mal-PEG3-Pomalidomide (1.0 eq) in a minimal amount of DMSO or DMF and add it to the BTK inhibitor solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final BTK-targeting PROTAC.
Characterization
The final PROTAC should be characterized by:
-
LC-MS: To confirm the molecular weight of the final product.
-
¹H NMR: To confirm the structure of the final product.
-
Purity Analysis: By analytical HPLC, to ensure the purity is >95% for biological assays.
Data Presentation
The efficacy of newly synthesized PROTACs is typically evaluated by measuring the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC Linker | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | BTK | CRBN | MOLM-14 | 50 | >90 | Hypothetical |
| PEG3 | BRD4 | CRBN | RS4;11 | 1 | >95 | [3] |
| PEG4 | BTK | CRBN | Ramos | 10 | >90 | [2] |
| PEG5 | ERα | VHL | MCF7 | ~1000 | ~95 | N/A |
Note: The data for the PEG3 BTK PROTAC is hypothetical and serves as an example. The BRD4 PROTAC data is based on published literature.
Signaling Pathway and Mechanism of Action
Diagram: PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Diagram: B-Cell Receptor Signaling Pathway and BTK PROTAC Intervention
Caption: BTK PROTACs induce degradation of BTK, inhibiting B-cell receptor signaling.
By inducing the degradation of BTK, a PROTAC utilizing a this compound linker can effectively block the downstream signaling cascade that leads to B-cell proliferation and survival. This makes BTK-targeting PROTACs a promising therapeutic strategy for various B-cell malignancies. The principles and protocols outlined in this document provide a framework for the rational design and synthesis of such targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of Nanoparticles with Mal-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with heterobifunctional polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern nanomedicine, enabling the development of sophisticated drug delivery systems and diagnostic agents. Among these linkers, Maleimide-PEG3-Amine (Mal-PEG3-NH2) has emerged as a versatile and widely used reagent. This molecule offers a strategic approach to nanoparticle surface modification, featuring a terminal amine group for covalent attachment to the nanoparticle surface and a maleimide (B117702) group for the subsequent conjugation of thiol-containing biomolecules, such as peptides, antibodies, and other targeting ligands.
This document provides detailed application notes and experimental protocols for the successful functionalization of nanoparticles with this compound. It is intended to guide researchers, scientists, and drug development professionals through the key steps of nanoparticle modification, characterization, and application.
Core Concepts and Applications
The strategic use of this compound in nanoparticle functionalization offers several key advantages:
-
Biocompatibility and Stealth Properties: The PEG component of the linker creates a hydrophilic shield on the nanoparticle surface. This "stealth" coating reduces opsonization (the process of marking particles for phagocytosis) by plasma proteins, thereby prolonging circulation time in vivo and reducing clearance by the reticuloendothelial system (RES).[1][2]
-
Controlled Surface Chemistry: The heterobifunctional nature of this compound allows for a two-step conjugation strategy. The amine group provides a stable linkage to carboxylated nanoparticles via robust amide bond formation, while the maleimide group offers a highly specific reaction with thiol groups, ensuring controlled and oriented attachment of targeting moieties.
-
Targeted Drug Delivery: By conjugating specific ligands (e.g., antibodies, peptides) to the maleimide terminus, nanoparticles can be engineered to recognize and bind to specific cell surface receptors, thereby enhancing drug delivery to target tissues and cells while minimizing off-target effects.[3]
-
Versatility: This functionalization strategy is applicable to a wide range of nanoparticle types, including polymeric nanoparticles (e.g., PLGA), liposomes, metallic nanoparticles (e.g., gold), and magnetic nanoparticles.
Data Presentation: Quantitative Parameters of Functionalized Nanoparticles
The following tables summarize key quantitative data obtained from studies utilizing Mal-PEG-NH2 functionalized nanoparticles. These values can serve as a benchmark for researchers developing their own nanoparticle systems.
| Nanoparticle Type | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-Maleimide-PEG | Imatinib | 5.05 | Not Reported | [3] |
| Magnetic Nanoparticles (PEG-coated) | Doxorubicin | 38.8 - 68.8 | Not Reported | [4] |
| Nanoparticle Type | Targeting Ligand | Cellular Uptake Efficiency (%) | Cell Line | Reference |
| Mag-Alg-PEG-FA | Folic Acid | Increased with incubation time and magnetic field application | MDA-MB-231 | [5] |
| Anti-HER2 Multifunctional Gold Nanoparticles | Trastuzumab | Significantly higher than non-targeted nanoparticles | SKOV-3 | [6] |
| Nanoparticle Type | Property | Value | Reference |
| Imatinib-loaded PLGA-Maleimide-PEG-S2P peptide | Size | 183 nm | [3] |
| Anti-HER2 Multifunctional Gold Nanoparticles (50 nm) | Hydrodynamic Diameter (after Tmab-PEG functionalization) | 87.35 ± 0.41 nm | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments involved in the functionalization of nanoparticles with this compound.
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/Sulfo-NHS Chemistry
This protocol describes the covalent attachment of the amine group of this compound to carboxyl groups on the surface of nanoparticles.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS or deionized water
-
Centrifuge or magnetic separator
Procedure:
-
Nanoparticle Preparation: Suspend the carboxylated nanoparticles in the Activation Buffer at a desired concentration (e.g., 10 mg/mL).
-
Activation of Carboxyl Groups:
-
Freshly prepare solutions of EDC and sulfo-NHS in Activation Buffer.
-
Add EDC and sulfo-NHS to the nanoparticle suspension. A typical starting molar ratio is a 5 to 10-fold excess of EDC and sulfo-NHS over the available carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticles (e.g., 15,000 x g for 20 minutes) or use a magnetic separator if applicable.
-
Discard the supernatant and resuspend the nanoparticle pellet in Coupling Buffer.
-
Repeat the washing step twice to ensure complete removal of unreacted EDC and sulfo-NHS.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the washed, activated nanoparticles. The molar ratio of this compound to nanoparticles should be optimized, but a 10 to 20-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching of Unreacted Sites: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any remaining activated carboxyl groups.
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the nanoparticles to separate them from the reaction solution.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted this compound and quenching reagents.
-
Resuspend the final this compound functionalized nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).
-
Protocol 2: Conjugation of a Thiol-Containing Ligand to this compound Functionalized Nanoparticles
This protocol details the attachment of a thiol-containing targeting ligand (e.g., a cysteine-containing peptide) to the maleimide groups on the surface of the functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
Conjugation Buffer: PBS, pH 6.5-7.5 (degassed)
-
Purification system (e.g., size exclusion chromatography, dialysis, or centrifugation)
Procedure:
-
Preparation of Reactants:
-
Resuspend the this compound functionalized nanoparticles in degassed Conjugation Buffer.
-
Dissolve the thiol-containing ligand in degassed Conjugation Buffer. If the ligand has internal disulfide bonds that need to be reduced to expose the thiol group, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation and subsequently remove the reducing agent.
-
-
Conjugation Reaction:
-
Add the thiol-containing ligand solution to the nanoparticle suspension. The optimal molar ratio of ligand to maleimide groups should be determined empirically, but a starting point of a 1.5 to 5-fold molar excess of the ligand is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification of Ligand-Conjugated Nanoparticles:
-
Separate the ligand-conjugated nanoparticles from unreacted ligand using a suitable purification method.
-
Centrifugation: If the nanoparticles are large enough, they can be pelleted by centrifugation, and the supernatant containing the unreacted ligand can be removed. Repeat the washing steps with fresh Conjugation Buffer.
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger nanoparticles from smaller, unreacted ligands.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer to remove the unreacted ligand.
-
-
-
Storage: Store the purified ligand-conjugated nanoparticles in an appropriate buffer at 4°C.
Protocol 3: Quantification of Surface Maleimide Groups using Ellman's Assay
This protocol provides a method to quantify the number of reactive maleimide groups on the nanoparticle surface.
Materials:
-
This compound functionalized nanoparticles
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
L-cysteine
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of L-cysteine in the phosphate buffer.
-
Reaction of Maleimide with L-cysteine:
-
Incubate a known amount of this compound functionalized nanoparticles with a known excess concentration of L-cysteine in the phosphate buffer for 2 hours at room temperature to allow the maleimide-thiol reaction to go to completion.
-
-
Quantification of Unreacted Cysteine:
-
Separate the nanoparticles from the solution by centrifugation.
-
Take the supernatant and add Ellman's Reagent.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the amount of unreacted L-cysteine.
-
-
Calculation:
-
Determine the concentration of unreacted L-cysteine from the standard curve.
-
Calculate the amount of L-cysteine that reacted with the nanoparticles by subtracting the unreacted amount from the initial amount.
-
The amount of reacted L-cysteine is equivalent to the amount of reactive maleimide groups on the nanoparticles.
-
Protocol 4: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Fluorescently labeled, ligand-conjugated nanoparticles
-
Target cells and control cells (lacking the target receptor)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Nanoparticle Incubation:
-
Prepare different concentrations of the fluorescently labeled nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of the cells. Untreated cells should be used as a negative control.
-
-
Data Analysis:
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake. Compare the uptake in target cells versus control cells to determine the targeting efficiency.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Functionalization and Characterization
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway: Impact of PEGylation on Nanoparticle-Cell Interaction
Caption: Impact of PEGylation on nanoparticle-cell interaction.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG3-NH2 Reaction with Cysteine Residues on Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of peptides and proteins is a cornerstone of modern biotechnology and drug development. The reaction between a maleimide (B117702) group and the thiol side chain of a cysteine residue is a widely utilized bioconjugation strategy due to its high specificity and efficiency under mild reaction conditions. This document provides detailed application notes and protocols for the use of Mal-PEG3-NH2, a heterobifunctional linker containing a maleimide group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine.
The maleimide moiety reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient at pH values between 6.5 and 7.5. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the terminal amine group provides a versatile handle for further modifications, such as the attachment of imaging agents, drugs, or other biomolecules.
These application notes are intended to guide researchers, scientists, and drug development professionals in the successful application of this compound for the precise engineering of peptide-based therapeutics, diagnostics, and research tools.
Reaction Mechanism and Kinetics
The conjugation of this compound to a cysteine-containing peptide proceeds through a Michael addition mechanism. The thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thiosuccinimide linkage.
Caption: Reaction of this compound with a cysteine residue.
Several factors influence the kinetics of this reaction:
-
pH: The reaction rate is optimal in the pH range of 6.5-7.5. At lower pH, the thiol group is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and reaction with primary amines (e.g., lysine (B10760008) side chains) can become a competing side reaction.
-
Temperature: The reaction can be performed at room temperature or 4°C. Room temperature reactions are typically faster.
-
Molar Ratio: A molar excess of the this compound reagent over the cysteine-containing peptide is generally used to drive the reaction to completion.
Quantitative Data Summary
The following tables summarize typical reaction conditions, efficiencies, and stability data for maleimide-cysteine conjugations. While specific kinetics for this compound may vary depending on the peptide sequence and reaction conditions, these tables provide a general guideline.
Table 1: Typical Reaction Conditions and Conjugation Efficiency
| Parameter | Recommended Condition | Expected Efficiency |
| pH | 6.5 - 7.5 | > 90% |
| Temperature | 4°C to Room Temperature (25°C) | High |
| Reaction Time | 1 - 4 hours at RT; 4 - 12 hours at 4°C | High |
| This compound:Peptide Molar Ratio | 5:1 to 20:1 | > 95% |
| Peptide Concentration | 1 - 10 mg/mL | Concentration-dependent |
Table 2: Comparative Stability of Maleimide-Thiol Conjugates
| Linker Type | Condition | Time | Remaining Conjugate (%) | Reference |
| Maleimide-PEG | Human Plasma, 37°C | 7 days | ~70% | [1][2][3] |
| Mono-sulfone-PEG | Human Plasma, 37°C | 7 days | > 90% | [1][2][3] |
| Hydrolyzed Maleimide | - | - | Increased stability | [4] |
| Thiazine (B8601807) (from N-terminal Cys) | - | - | Increased stability | [5] |
Note: The stability of the thiosuccinimide linkage can be a concern due to the potential for a retro-Michael reaction, leading to deconjugation. This is particularly relevant in environments with high concentrations of thiols, such as in serum. Strategies to improve stability include hydrolysis of the succinimide (B58015) ring to the more stable maleamic acid form or utilizing alternative linker chemistries.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes a general method for the conjugation of this compound to a peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide (e.g., a model peptide like GGGGC)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (e.g., LC-MS)
-
Purification system (e.g., preparative HPLC or size-exclusion chromatography)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced to free the cysteine thiol, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour. TCEP is compatible with the maleimide reaction and does not need to be removed. Note: Avoid using DTT or β-mercaptoethanol for reduction prior to conjugation, as their free thiols will react with the maleimide.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in the Reaction Buffer to a concentration that will result in the desired molar excess when added to the peptide solution (typically 5-20 fold molar excess).
-
-
Conjugation Reaction:
-
Add the freshly prepared this compound solution to the peptide solution.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically for each specific peptide.
-
-
Reaction Quenching:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in large excess to the initial amount of this compound. Incubate for 30 minutes.
-
-
Analysis and Purification:
-
Monitor the progress of the reaction by analytical HPLC-MS. The conjugated peptide will have a higher molecular weight and a different retention time compared to the unconjugated peptide.
-
Purify the peptide conjugate using preparative HPLC or size-exclusion chromatography to remove excess reagents and unconjugated peptide.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry.
-
References
- 1. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Antibodies with Mal-PEG3-NH2
Introduction
The conjugation of functional molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, advanced diagnostics, and powerful research reagents. This document provides a detailed protocol for labeling antibodies with Maleimide-PEG3-Amine (Mal-PEG3-NH2), a heterobifunctional crosslinker. This process utilizes the robust and specific reaction between a maleimide (B117702) group and a free thiol (sulfhydryl) group.
The maleimide moiety of the crosslinker reacts specifically with sulfhydryl groups on the antibody, which are typically made available by the gentle reduction of disulfide bonds in the antibody's hinge region.[1][2] This site-specific approach helps to preserve the antigen-binding affinity of the antibody.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the stability and solubility of the resulting conjugate while potentially reducing its immunogenicity.[] The terminal primary amine (-NH2) group is then available for subsequent, secondary conjugation to a wide array of molecules, such as drugs, fluorescent dyes, or nanoparticles, making this compound an ideal tool for creating complex bioconjugates.[5][6][7]
Reaction Principle & Workflow
The labeling process is a two-stage procedure. First, the antibody's native disulfide bonds are partially reduced to generate free thiols. Second, the thiol-reactive maleimide group of the this compound linker is covalently attached to these sites. The resulting antibody conjugate is then purified to remove excess linker and reducing agents.
Caption: Experimental workflow for antibody labeling with this compound.
Materials and Reagents
Proper preparation of all components is critical for successful conjugation. All buffers should be degassed to minimize the reoxidation of thiols.[2]
| Reagent/Material | Specification | Recommended Supplier | Purpose |
| Antibody (e.g., IgG) | To be labeled, at 1-10 mg/mL | N/A | Protein to be functionalized |
| This compound | Heterobifunctional Crosslinker | MedchemExpress, BroadPharm | Reagent for introducing a terminal amine |
| Conjugation Buffer | PBS, HEPES, or Tris buffer (10-100 mM), pH 7.0-7.5 | Standard lab supplier | Maintains protein integrity and optimal reaction pH |
| TCEP-HCl | Tris(2-carboxyethyl)phosphine | Standard lab supplier | (Optional) Reducing agent for disulfide bonds |
| Anhydrous DMSO | Dimethyl sulfoxide, <0.02% water | Standard lab supplier | Solvent for dissolving this compound |
| Purification Column | Size-Exclusion Chromatography (e.g., Sephadex G-25) | Standard lab supplier | Removal of excess crosslinker and TCEP |
| Storage Buffer | PBS, pH 7.4 | Standard lab supplier | Long-term stability of the conjugate |
| Stabilizers (Optional) | Bovine Serum Albumin (BSA), Glycerol (B35011) | Standard lab supplier | Prevent denaturation during storage |
| Preservative (Optional) | Sodium Azide (NaN3) | Standard lab supplier | Inhibit microbial growth during storage |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific antibody used.[2]
Step 1: Antibody Preparation (Reduction of Disulfides)
This step is necessary if the antibody does not have a sufficient number of free sulfhydryl groups for labeling.[2]
-
Dissolve the antibody in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[8]
-
Prepare a 10 mM stock solution of TCEP in degassed Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution. For a typical IgG at ~150 kDa, this corresponds to a TCEP:antibody ratio of 10:1 to 20:1.
-
Incubate the mixture for 30-60 minutes at room temperature. This reaction is best performed under an inert gas like nitrogen or argon to prevent the re-formation of disulfide bonds.[3][8]
-
Crucially, the TCEP must be removed before adding the maleimide reagent. Immediately proceed to purification using a desalting column (e.g., spin column) equilibrated with degassed Conjugation Buffer. TCEP does not need to be removed if an alternative reducing agent like DTT is used, but DTT must be removed via dialysis prior to conjugation.[2]
Step 2: Preparation of this compound Stock Solution
Maleimide reagents should be prepared immediately before use due to their susceptibility to hydrolysis.[1]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to create a 10 mM stock solution.[1][3]
-
Vortex briefly to ensure the reagent is fully dissolved.
Step 3: Conjugation Reaction
-
To the purified, reduced antibody solution from Step 1, add the 10 mM this compound stock solution to achieve a 10:1 to 20:1 molar ratio of linker-to-antibody.[1][2] Add the linker solution dropwise while gently stirring the antibody solution.
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[2] The optimal time may vary depending on the antibody.
Caption: Thiol-Maleimide conjugation chemistry.
Step 4: Purification of the Antibody-PEG-NH2 Conjugate
Purification is essential to remove unreacted this compound, which could interfere with subsequent downstream applications.[1][]
-
Prepare a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with Storage Buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture from Step 3 onto the column.
-
Elute the conjugate with Storage Buffer. The first fraction to elute will contain the high-molecular-weight antibody conjugate.[]
-
Alternatively, for smaller scale reactions, use an ultrafiltration spin vial (e.g., 10K MWCO for IgG) to exchange the buffer and remove low-molecular-weight impurities.[3]
Step 5: Storage of the Conjugate
-
For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.[2]
-
For long-term storage (up to 1 year), add a stabilizer like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide.[1][2] Alternatively, add glycerol to a final concentration of 50% and store at -20°C.[1][2] Avoid repeated freeze-thaw cycles.
Summary of Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.0 - 7.5 | Optimal for maleimide-thiol reaction while minimizing maleimide hydrolysis.[2][8] |
| TCEP:Antibody Molar Ratio | 10:1 - 20:1 | For partial reduction of disulfide bonds. May need optimization. |
| This compound:Antibody Molar Ratio | 10:1 - 20:1 | A molar excess of the linker drives the reaction to completion.[1][2] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C may be better for sensitive antibodies.[1] |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Incubation time can be optimized for desired labeling efficiency.[1][2] |
Characterization
Characterizing the final conjugate is important to ensure quality and consistency.
-
Purity: SDS-PAGE analysis can be used to confirm conjugation by observing a shift in the molecular weight of the antibody heavy and/or light chains.
-
Degree of Labeling (DOL): Unlike fluorescent dyes, the attached PEG-NH2 linker does not have a distinct absorbance for easy spectrophotometric quantification. The DOL (average number of linkers per antibody) is best determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which can resolve the mass additions from the conjugated linkers.
-
Functionality: The antigen-binding capability of the conjugated antibody should be confirmed using a relevant immunoassay, such as ELISA or flow cytometry.
Downstream Applications
The primary amine on the purified antibody-PEG-NH2 conjugate serves as a versatile chemical handle for further modifications. This enables a wide range of applications:
-
Drug Conjugation: The amine can be reacted with NHS-ester activated cytotoxic drugs to create Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[10]
-
Nanoparticle Functionalization: Antibodies can be tethered to the surface of nanoparticles (e.g., gold nanoparticles) for use in diagnostics, biosensing, and targeted imaging.[5][11]
-
Biotinylation and Fluorophore Labeling: The amine group can be easily labeled with amine-reactive biotin (B1667282) or fluorescent probes for use in various immunoassays.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. biotium.com [biotium.com]
- 5. hiyka.com [hiyka.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 10. Antibody Conjugates-Recent Advances and Future Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Nanoparticle-Antibody Conjugates in Immunoassays and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG3-NH2 in Biomaterial Surface Modification
Introduction
Mal-PEG3-NH2 is a heterobifunctional crosslinker that plays a pivotal role in the surface modification of biomaterials. Its structure comprises a maleimide (B117702) group, a primary amine group, and a three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination of reactive ends allows for the covalent conjugation of different molecules to a biomaterial surface in a controlled and specific manner. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, at a physiological pH of 6.5-7.5 to form a stable thioether bond.[1][2] The primary amine group can be conjugated to carboxyl groups or N-hydroxysuccinimide (NHS) esters, which are common functionalities on biomaterial surfaces or other linker molecules.[3] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media and can reduce non-specific protein adsorption, improving the biocompatibility of the modified material.[4][5] These properties make this compound an invaluable tool for researchers in drug delivery, tissue engineering, and diagnostics.[6][]
Key Applications
The versatility of this compound allows for its use in a wide range of applications aimed at enhancing the functionality and biocompatibility of biomaterials.[8][9]
-
Nanoparticle Functionalization: this compound is used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, liposomes, or polymeric nanoparticles like PLGA) to attach targeting ligands such as antibodies, peptides, or small molecules.[10][11] This modification can improve circulation time, enhance targeting to specific cells or tissues, and facilitate cellular uptake.[11] For instance, a biomaterial surface with carboxyl groups can be activated and linked to the amine of this compound, presenting a maleimide group for the subsequent attachment of a cysteine-containing peptide.
-
Hydrogel Formation: This crosslinker is integral to the formation of in-situ forming hydrogels.[] By reacting with thiol-terminated polymers (like PEG-SH), the maleimide group on this compound participates in Michael-type addition reactions, leading to the formation of a cross-linked hydrogel network.[12][13] These hydrogels can be engineered to encapsulate cells or therapeutic agents for applications in regenerative medicine and controlled drug release.[13][14] The mechanical properties and degradation profile of these hydrogels can be tuned by adjusting factors like macromer concentration and the ratio of reactive groups.[14]
-
Protein and Peptide Immobilization: Surfaces can be modified to immobilize proteins or peptides for various applications, such as in biosensors or on tissue scaffolds to promote specific cell adhesion. The two-step conjugation process enabled by this compound ensures oriented immobilization of the biomolecule, which is often crucial for its biological activity.
-
Drug Delivery Systems: In the development of complex drug delivery systems like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), this compound serves as a flexible linker to connect the targeting moiety to the therapeutic payload.[6][15]
Quantitative Data
The functional outcomes of surface modification using PEG-maleimide systems have been quantitatively assessed in various studies. The following tables summarize key data from the literature regarding hydrogel properties and nanoparticle characterization.
Table 1: Properties of In Situ Forming PEG-Maleimide Hydrogels
| Hydrogel System | Polymer Concentration | Storage Modulus (G') | Gelation Time | Adhesion Strength |
|---|---|---|---|---|
| PEG SH-Mal Hydrogel[12] | 40% (non-swollen) | ~2.6 kPa | Minutes to Days (pH-dependent) | Not Reported |
| PEG SH-Mal Hydrogel[12] | 48% (non-swollen) | ~5.8 kPa | Minutes to Days (pH-dependent) | Not Reported |
| Thiolated Chitosan / EPL-PEG-MAL[14] | Not Specified | 1,614 Pa | < 1 minute | 148 kPa |
Table 2: Characterization of Surface-Modified Gold Nanoparticles
| Nanoparticle Surface Ligand | Mean Hydrodynamic Diameter (nm) | Zeta (ζ) Potential (mV) | Relative Cellular Uptake |
|---|---|---|---|
| HS-(PEG)5kDa-OCH3 (Neutral)[10] | 26.5 ± 0.3 | -11.5 ± 0.6 | ~1 (Baseline) |
| HS-(PEG)5kDa-NH2 (Cationic)[10] | 26.9 ± 0.2 | +12.3 ± 0.8 | ~2 |
| K7C Peptide on Maleimide-NP[10] | 28.5 ± 0.4 | +17.2 ± 1.1 | Not Reported |
Experimental Protocols & Methodologies
Protocol 1: Surface Modification of a Carboxylic Acid-Containing Biomaterial with a Thiolated Peptide
This protocol describes a two-step process to covalently attach a thiol-containing peptide to a biomaterial surface that presents carboxylic acid groups.
Materials:
-
This compound
-
Carboxylic acid-functionalized biomaterial (e.g., nanoparticle, surface slide)
-
Thiol-containing peptide (e.g., Cysteine-RGD)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1-5 mM EDTA
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS
Procedure:
Step A: Activation of Carboxylic Acid Groups
-
Suspend or place the biomaterial in Activation Buffer.
-
Add EDC and NHS to the biomaterial suspension. A 5 to 10-fold molar excess of EDC/NHS over the available carboxyl groups is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups by forming a more stable NHS ester.[16]
-
Wash the biomaterial with Activation Buffer or PBS to remove excess EDC and NHS.
Step B: Ligation of this compound
-
Immediately after washing, resuspend the activated biomaterial in Conjugation Buffer.
-
Dissolve this compound in Conjugation Buffer and add it to the activated biomaterial. Use a 10 to 50-fold molar excess of the linker relative to the biomaterial's functional groups.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. The amine group of this compound will react with the NHS ester on the surface to form a stable amide bond.[1]
-
Wash the biomaterial thoroughly with Conjugation Buffer to remove any unreacted this compound.
Step C: Conjugation of Thiol-Containing Peptide
-
Resuspend the maleimide-functionalized biomaterial in fresh, deoxygenated Conjugation Buffer. The addition of EDTA helps prevent disulfide bond formation between peptides.[12]
-
Dissolve the thiol-containing peptide in the Conjugation Buffer and add it to the biomaterial. A 1.5 to 5-fold molar excess of peptide to available maleimide groups is typical.
-
Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiols.
-
To quench the reaction, add a solution of a small thiol-containing molecule like L-cysteine or β-mercaptoethanol to react with any remaining maleimide groups.
-
Wash the final modified biomaterial extensively with PBS to remove unreacted peptide and quenching agents.
Protocol 2: Formation of a PEG-Maleimide Hydrogel for Cell Encapsulation
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-thiol with a maleimide-functionalized crosslinker.
Materials:
-
4-arm PEG-Thiol (PEG-4SH)
-
Bifunctional maleimide crosslinker (e.g., PEG-bis-Maleimide, or a system incorporating this compound for specific functionalities)
-
Cell suspension in sterile, serum-free culture medium or PBS
-
Triethanolamine (TEA) buffer (pH ~7.4)
Procedure:
-
Prepare sterile, stock solutions of the PEG-4SH and the maleimide crosslinker in TEA buffer. The final polymer concentration will influence the hydrogel's mechanical properties.[12]
-
Prepare the cell suspension at the desired final concentration (e.g., 1-10 million cells/mL).
-
In a sterile tube, gently mix the cell suspension with the PEG-4SH solution.
-
Add the maleimide crosslinker solution to the cell/PEG-4SH mixture. The ratio of thiol to maleimide groups should be close to 1:1 for optimal crosslinking.
-
Pipette the final mixture immediately into the desired mold or culture well. Gelation typically occurs within minutes at room temperature or 37°C.[14]
-
After the hydrogel has fully formed (typically 15-30 minutes), add cell culture medium.
Visualizations: Diagrams and Workflows
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide PEG Amine, MAL-PEG-NH2 [nanocs.net]
- 3. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
- 4. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 5. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Surface modifications of biomaterials in different applied fields - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wilhelm-lab.com [wilhelm-lab.com]
- 11. Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapidly in situ forming adhesive hydrogel based on a PEG-maleimide modified polypeptide through Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (TFA) - MedChem Express [bioscience.co.uk]
- 16. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Mal-PEG3-NH2 in Hydrogel Formation and Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maleimide-PEG3-Amine (Mal-PEG3-NH2) is a heterobifunctional crosslinking reagent that plays a pivotal role in the fabrication and functionalization of hydrogels for a wide range of biomedical applications.[1][2] Its unique structure, featuring a maleimide (B117702) group at one end and an amine group at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for sequential and specific conjugation reactions. This enables the precise engineering of hydrogel properties for applications in drug delivery, tissue engineering, and 3D cell culture.[3][4][5]
The maleimide group readily and specifically reacts with thiol groups (present in cysteine residues of proteins or engineered into other molecules) via a Michael-type addition reaction under physiological conditions (pH 6.5-7.5) to form stable thioether bonds.[1][6] This reaction is highly efficient and proceeds rapidly without the need for catalysts or initiators, making it ideal for in situ hydrogel formation and cell encapsulation.[7][8] The terminal amine group provides a versatile handle for subsequent modification, allowing for the covalent attachment of a wide array of molecules, such as drugs, peptides, or growth factors, through standard amine-reactive chemistries.[1][2]
These application notes provide an overview of the use of this compound in hydrogel formation and modification, along with detailed experimental protocols and characterization techniques.
Key Applications
-
In Situ Hydrogel Formation: Rapid and biocompatible gelation for cell encapsulation and injectable drug delivery systems.[7][9]
-
Biofunctionalization of Hydrogels: Covalent attachment of biomolecules such as RGD peptides to promote cell adhesion and growth.[9][10][11]
-
Controlled Drug Delivery: Incorporation of therapeutic agents into the hydrogel matrix for sustained release.[5][9]
-
Tissue Engineering Scaffolds: Creation of 3D scaffolds that mimic the native extracellular matrix (ECM) to support tissue regeneration.[3][12]
Experimental Protocols
Protocol 1: Formation of a PEG-Maleimide Hydrogel via Michael-Type Addition
This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-maleimide with a dithiol-containing crosslinker.
Materials:
-
4-arm PEG-Maleimide (PEG-4MAL), MW 20 kDa
-
Dithiol crosslinker (e.g., Dithiothreitol (DTT) or a protease-degradable peptide with terminal cysteine residues like GCRDVPMSMRGGDRCG)[11]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triethanolamine (TEA) buffer (4 mM in PBS, pH 7.4)[11]
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the 4-arm PEG-Maleimide in the TEA buffer to the desired final concentration (e.g., 5% w/v).
-
Dissolve the dithiol crosslinker in PBS to achieve a stoichiometric balance (1:1 molar ratio of maleimide to thiol groups).
-
-
Hydrogel Formation:
-
To initiate gelation, rapidly mix the PEG-Maleimide solution and the dithiol crosslinker solution in a 1:1 volume ratio.
-
Gently pipette the mixture to ensure homogeneity. Gelation should occur within minutes at room temperature.[11] The gelation time can be influenced by the concentration of reactants and the pH.[6]
-
-
Incubation:
-
Allow the hydrogel to fully crosslink by incubating at 37°C for at least 30 minutes before use in cell culture or other applications.
-
Protocol 2: Modification of a Pre-formed Hydrogel with this compound
This protocol outlines the surface modification of a thiol-containing hydrogel with this compound to introduce amine functional groups.
Materials:
-
Pre-formed hydrogel with accessible thiol groups
-
This compound
-
PBS, pH 7.0
-
EDTA (5-10 mM)
Procedure:
-
Prepare this compound Solution:
-
Dissolve this compound in PBS (pH 7.0) containing EDTA to the desired concentration. The addition of EDTA helps to prevent the oxidation of thiol groups.
-
-
Hydrogel Swelling:
-
Immerse the thiol-containing hydrogel in PBS to allow for equilibrium swelling.
-
-
Surface Modification:
-
Remove the hydrogel from the PBS and gently blot to remove excess surface water.
-
Immerse the hydrogel in the this compound solution and incubate for 1-4 hours at room temperature to allow for the thiol-maleimide reaction to occur on the hydrogel surface.
-
-
Washing:
-
After incubation, thoroughly wash the hydrogel with PBS to remove any unreacted this compound. The hydrogel now presents amine groups on its surface for further functionalization.
-
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
The swelling ratio provides insight into the crosslinking density of the hydrogel.
-
Prepare a hydrogel disc of known initial weight (Wi).
-
Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24 hours).
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The equilibrium weight swelling ratio (Qm) is calculated as: Qm = Ws / Wi.[11]
B. Mechanical Testing (Young's Modulus)
The mechanical properties of the hydrogel are crucial for its application, especially in tissue engineering.
-
The Young's modulus can be determined using techniques such as atomic force microscopy (AFM) nanoindentation or rheometry.[11][13]
-
For AFM, a cantilever with a spherical tip is used to indent the surface of the swollen hydrogel. The resulting force-distance curves are analyzed using the Hertz model to calculate the Young's modulus.[14]
-
Rheological measurements can determine the storage (G') and loss (G'') moduli, which provide information about the elastic and viscous properties of the hydrogel.[13]
Quantitative Data Summary
| Property | Polymer System | Conditions | Value | Reference |
| Gelation Time | 10% PEG-4MAL | 4 mM TEA, pH 7.4 | ~1-5 min | [11] |
| 10% PEG-4VS | 400 mM TEA, pH 7.4 | ~30-60 min | [11] | |
| 10% PEG-4A | 400 mM TEA, pH 7.4 | ~60 min | [11] | |
| Equilibrium Swelling Ratio (Qm) | 3% PEG-4MAL | 2.0 mM RGD | >500 | [11] |
| 5% PEG-4MAL | 2.0 mM RGD | ~100 | [11] | |
| 10% PEG-4MAL | 2.0 mM RGD | ~50 | [11] | |
| Young's Modulus (E) | 4% PEG-4MAL | 2.0 mM RGD | ~1 kPa | [11] |
| 5% PEG-4MAL | 2.0 mM RGD | ~2 kPa | [11] | |
| 10% PEG-4MAL | 2.0 mM RGD | ~10 kPa | [11] | |
| Collagen Type I gel | - | ~0.1-1 kPa | [11] |
Visualizations
Experimental workflow for PEG-Maleimide hydrogel formation.
Logical pathway for hydrogel modification using this compound.
References
- 1. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 2. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of PEG Hydrogels [jenkemusa.com]
- 5. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 6. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Attachment of Mal-PEG3-NH2 to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent attachment of the heterobifunctional linker, Maleimide-PEG3-Amine (Mal-PEG3-NH2), to carboxyl groups on various molecules and surfaces. This bioconjugation strategy is a cornerstone in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and functionalized nanoparticles. The protocol leverages the robust and well-established carbodiimide (B86325) chemistry to form a stable amide bond between the primary amine of the PEG linker and a carboxyl group on the target molecule. The exposed maleimide (B117702) group is then available for the specific and efficient coupling to a thiol-containing molecule, such as a cysteine residue on a protein or a thiolated payload.
The use of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a three-unit PEG, offers several advantages in bioconjugation. It enhances the solubility and stability of the resulting conjugate, reduces potential steric hindrance between the conjugated molecules, and can decrease the immunogenicity of proteins.
These application notes will cover the chemical principles, detailed experimental protocols, quantitative parameters for reaction optimization, and troubleshooting advice to ensure successful conjugation for a variety of applications.
Chemical Principle
The attachment of this compound to a carboxyl group is typically achieved through a two-step reaction facilitated by a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2]
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[2]
-
Formation of a Stable NHS Ester: To improve the efficiency of the reaction and the stability of the activated species, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This conversion minimizes the hydrolysis of the activated carboxyl group in aqueous solutions.[1]
-
Amine Coupling: The primary amine of this compound then reacts with the NHS ester to form a stable amide bond, covalently linking the PEG linker to the target molecule and releasing NHS.[3]
This two-step process is highly efficient and can be performed under mild aqueous conditions, making it suitable for a wide range of biomolecules.
Applications
The ability to conjugate a maleimide-functionalized PEG linker to a carboxyl-containing molecule opens up a vast array of applications in research and drug development. Key application areas include:
-
Antibody-Drug Conjugates (ADCs): The carboxyl groups on an antibody (e.g., on aspartic or glutamic acid residues) can be targeted for the attachment of the this compound linker. Subsequently, a thiol-containing cytotoxic drug can be conjugated to the maleimide group, creating a targeted cancer therapeutic.[4]
-
Targeted Drug Delivery: Peptides or other targeting ligands with available carboxyl groups can be functionalized with the linker, allowing for the subsequent attachment of therapeutic payloads or imaging agents.
-
Functionalization of Nanoparticles and Surfaces: Carboxylated nanoparticles, such as quantum dots or magnetic beads, can be modified with this compound to introduce maleimide groups on their surface.[5] This allows for the specific immobilization of proteins, peptides, or other thiol-containing molecules for diagnostic and therapeutic purposes.
-
Protein Modification and PEGylation: Proteins can be PEGylated at specific carboxyl-containing residues to enhance their pharmacokinetic properties.
Quantitative Data for Reaction Optimization
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following tables provide recommended starting conditions that should be optimized for each specific application.
| Parameter | Recommendation for Protein/Peptide Conjugation | Recommendation for Nanoparticle Functionalization | Reference(s) |
| Molar Ratio of EDC to Carboxyl Groups | 2 - 10 fold molar excess | 10 - 50 fold molar excess | [1] |
| Molar Ratio of (sulfo-)NHS to Carboxyl Groups | 1.2 - 5 fold molar excess | 5 - 20 fold molar excess | [6][7] |
| Molar Ratio of this compound to Carboxyl Groups | 10 - 50 fold molar excess | 20 - 100 fold molar excess | [7] |
| Activation pH (EDC/NHS) | 4.5 - 6.0 | 5.0 - 6.5 | [6][8] |
| Coupling pH (Amine Reaction) | 7.2 - 8.0 | 7.2 - 8.5 | [6][8] |
| Activation Time | 15 - 30 minutes | 30 - 60 minutes | [6] |
| Coupling Time | 2 hours to overnight | 4 hours to overnight | [8] |
| Temperature | Room Temperature or 4°C | Room Temperature | [8] |
| Parameter | Recommendation for Maleimide-Thiol Conjugation | Reference(s) |
| Molar Ratio of Maleimide to Thiol | 10 - 20 fold molar excess | |
| pH | 6.5 - 7.5 | [3] |
| Reaction Time | 1 - 2 hours | |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Small-Scale Conjugation of this compound to a Protein
This protocol is suitable for labeling a few milligrams of a protein with available carboxyl groups.
Materials:
-
Protein with carboxyl groups (e.g., antibody, enzyme)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare a stock solution of this compound in the Coupling Buffer.
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer. This step helps to prevent unwanted side reactions.
-
Conjugation with this compound:
-
Immediately add a 20-fold molar excess of the this compound solution to the activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction and quench any remaining reactive NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation and determine the degree of labeling.[9][10]
Protocol 2: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the surface modification of carboxylated nanoparticles (e.g., quantum dots, magnetic beads).
Materials:
-
Carboxylated nanoparticles
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: Appropriate buffer for the nanoparticles (e.g., PBS with a preservative)
Procedure:
-
Nanoparticle Preparation: Wash the carboxylated nanoparticles three times with Activation Buffer to remove any preservatives or storage buffers. Resuspend the nanoparticles in Activation Buffer.
-
Reagent Preparation: Prepare fresh stock solutions of EDC, Sulfo-NHS, and this compound as described in Protocol 1.
-
Activation of Surface Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the nanoparticle suspension. The molar excess should be calculated based on the estimated number of carboxyl groups on the nanoparticle surface.
-
Incubate for 30-60 minutes at room temperature with continuous mixing (e.g., on a rotator).
-
-
Washing: Pellet the activated nanoparticles by centrifugation and wash them three times with Coupling Buffer to remove excess activating reagents.
-
Conjugation with this compound:
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
Add a 50 to 100-fold molar excess of this compound to the nanoparticle suspension.
-
Incubate for 4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Washing:
-
Pellet the nanoparticles and wash them once with Coupling Buffer.
-
Resuspend the nanoparticles in a quenching solution (e.g., 100 mM glycine in PBS) and incubate for 30 minutes at room temperature to block any unreacted sites.
-
Wash the nanoparticles three times with Washing Buffer and finally resuspend them in the desired Storage Buffer.
-
-
Characterization: The success of the functionalization can be confirmed by various methods, such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation, or by performing a subsequent reaction with a thiol-containing fluorescent dye and measuring the fluorescence of the nanoparticles.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the two-step conjugation of this compound to carboxyl groups.
Signaling Pathway Example: HER2-Targeted Antibody-Drug Conjugate
Antibody-drug conjugates (ADCs) are a prime application for this compound linkers. In the case of HER2-positive breast cancer, an anti-HER2 antibody can be conjugated to a cytotoxic payload. The antibody directs the ADC to cancer cells overexpressing the HER2 receptor. Upon binding, the ADC is internalized, and the payload is released, leading to cell death. The following diagram illustrates this targeted therapy approach and its effect on downstream signaling.[8][10]
Caption: Mechanism of action of a HER2-targeted ADC, leading to apoptosis and inhibition of pro-survival signaling pathways.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) | Reference(s) |
| Low Conjugation Efficiency | Inactive EDC or (sulfo-)NHS due to hydrolysis. | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | [8] |
| Incorrect pH for activation or coupling. | Ensure the activation buffer is at pH 4.5-6.0 and the coupling buffer is at pH 7.2-8.0. | [6][8] | |
| Presence of competing nucleophiles in buffers (e.g., Tris, glycine). | Use non-amine, non-carboxyl containing buffers such as MES for activation and PBS for coupling. | [8] | |
| Insufficient molar excess of reagents. | Optimize the molar ratios of EDC, (sulfo-)NHS, and this compound. A higher excess may be required for dilute protein solutions or less reactive carboxyl groups. | [7] | |
| Steric hindrance around the carboxyl group. | Consider using a longer PEG linker to overcome steric hindrance. | ||
| Precipitation of Protein during Reaction | Protein aggregation due to pH change or addition of reagents. | Ensure the protein is soluble and stable in the chosen buffers. Perform a buffer exchange to ensure compatibility. | [8] |
| High concentration of EDC. | If using a large excess of EDC, try reducing the concentration. | [8] | |
| Non-specific Binding | Hydrophobic interactions or electrostatic interactions. | Include a non-ionic detergent (e.g., 0.05% Tween-20) in washing buffers. Adjust the ionic strength of the buffers. | |
| Hydrolysis of Maleimide Group | pH of the buffer is too high. | Maintain the pH of the maleimide-thiol conjugation reaction between 6.5 and 7.5. | [3] |
Conclusion
The covalent attachment of this compound to carboxyl groups via EDC/NHS chemistry is a versatile and powerful tool for the synthesis of advanced bioconjugates. By carefully controlling the reaction parameters outlined in these application notes, researchers can achieve efficient and specific conjugation for a wide range of applications in drug development and diagnostics. The provided protocols offer a solid foundation for developing optimized conjugation strategies tailored to specific molecules and research goals.
References
- 1. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 2. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG3-NH2 Conjugation Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their Mal-PEG3-NH2 conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH range for reacting the maleimide (B117702) group of this compound with a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2][3] At this pH, the reaction is highly selective for thiols. Below pH 6.5, the reaction rate slows significantly because the thiol group is less nucleophilic.[2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008), reducing the selectivity of the conjugation.[2][3]
Q2: My maleimide-PEG reagent seems to be inactive. What could be the cause?
A2: The most common cause of maleimide inactivity is hydrolysis. The maleimide ring is susceptible to opening in the presence of water, a reaction that is accelerated at pH values above 7.5.[3][4] To ensure maximum reactivity, it is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[2][3] For storage, the reagent should be kept at -20°C with a desiccant, and the vial should be brought to room temperature before opening to prevent moisture condensation.[5] Stock solutions should be prepared in a dry, aprotic solvent like DMSO or DMF.[1][2]
Q3: Which reducing agent, TCEP or DTT, should I use to reduce disulfide bonds before conjugation?
A3: TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent.[1] Unlike DTT (dithiothreitol), TCEP does not contain a thiol group itself, so excess TCEP does not need to be removed before adding the maleimide reagent.[1] DTT is also a strong reducing agent, but being thiol-based, any excess must be removed (e.g., via a desalting column) to prevent it from competing with your target molecule for reaction with the maleimide.[1]
Q4: Can the maleimide group react with other functional groups besides thiols?
A4: Yes, while highly selective for thiols in the pH 6.5-7.5 range, maleimides can react with other nucleophiles. The most significant competing reaction is with primary amines (e.g., lysine residues) at pH values above 7.5.[1][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity is lost as the pH increases.[3]
Q5: What is the "retro-Michael reaction" and how does it affect my conjugate's stability?
A5: The retro-Michael reaction is a reversible process where the thioether bond formed between the thiol and the maleimide breaks, regenerating the original reactants.[2] In a biological environment rich in other thiols like glutathione (B108866) or albumin, the released maleimide-PEG can be "stolen" by these other molecules, leading to deconjugation and potential off-target effects.[2] To create a more stable linkage, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed (e.g., by incubating at pH 8.5 for 2-4 hours) to form a stable, ring-opened succinamic acid thioether, which is resistant to this reversal.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation process.
Problem 1: Low or No Conjugation Yield
-
Possible Cause: Hydrolysis of the maleimide reagent before it can react.
-
Solution: Always prepare maleimide stock solutions fresh in an anhydrous solvent (DMSO, DMF) and use them immediately.[2] Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5 using a non-nucleophilic buffer like HEPES or Phosphate (B84403) buffer.[2][6]
-
-
Possible Cause: Oxidation of free thiols on your target molecule.
-
Solution: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] To prevent this, degas all buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[1] If disulfide bonds are already present, they must be reduced with TCEP or DTT prior to conjugation.[1]
-
-
Possible Cause: Incorrect molar ratio of reactants.
Problem 2: Aggregation of Protein/Peptide During the Reaction
-
Possible Cause: The reduction of disulfide bonds can sometimes expose hydrophobic residues, leading to aggregation.
-
Solution: Try performing the conjugation reaction at a lower concentration of the protein or peptide. Including solubility-enhancing additives like arginine in the reaction buffer can also help mitigate this issue.[7]
-
Problem 3: Conjugate Appears Unstable or Shows Loss of Activity Over Time
-
Possible Cause: The conjugate is undergoing the retro-Michael reaction, leading to deconjugation.
-
Solution: To create a permanently stable bond, implement a post-conjugation hydrolysis step. After purification, incubate the conjugate in a buffer at a slightly basic pH (e.g., pH 8.5) for 2-4 hours. This will open the succinimide (B58015) ring, making the linkage irreversible and preventing thiol exchange reactions.[2]
-
Problem 4: Analysis Shows Unexpected Heterogeneity (e.g., multiple peaks on HPLC)
-
Possible Cause: Reaction with N-terminal cysteine leading to thiazine (B8601807) rearrangement.
-
Possible Cause: Non-specific reaction with amine groups (lysine).
-
Solution: Strictly maintain the reaction pH below 7.5 to ensure chemoselectivity for thiols.[3]
-
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Higher pH increases hydrolysis and amine reactivity. Lower pH slows the reaction.[2][3] |
| Temperature | 4°C to 25°C (Room Temp) | Reaction proceeds efficiently at room temperature. For sensitive molecules, 4°C can be used, but the reaction time may need to be extended (e.g., overnight).[1][7] |
| Molar Ratio | 10-20 fold excess of Maleimide-PEG | Drives the reaction towards completion, especially for low-concentration protein/peptide solutions.[1][2] |
| Reaction Time | 2 hours at RT or Overnight at 4°C | The reaction is typically rapid. Progress can be monitored to determine the optimal time.[1][7] |
| Buffer Type | Phosphate (PBS), HEPES | Use non-nucleophilic buffers that do not contain primary amines or thiols.[2][6] |
| Solvent | Aqueous Buffer | The this compound reagent should be dissolved in a minimal amount of anhydrous DMSO or DMF before being added to the aqueous reaction buffer.[1][6] |
Table 2: Comparison of Common Disulfide Reducing Agents
| Reducing Agent | Optimal pH | Key Advantages | Key Disadvantages |
| TCEP | 1.5 - 8.5 | Stable, odorless, does not contain thiols (no removal needed before conjugation).[1] | --- |
| DTT | > 7.0 | Strong reducing agent. | Contains thiols; excess must be removed before adding maleimide reagent to avoid competition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol outlines the essential steps for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing protein/peptide in a degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[1][6][7]
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for at least 15 minutes to remove dissolved oxygen.[1][7]
-
-
Reduction of Disulfide Bonds (if necessary):
-
If your molecule contains disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the solution.
-
Incubate at room temperature for 20-60 minutes. It is not necessary to remove the TCEP before proceeding.[7]
-
-
Preparation of this compound Reagent:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry, HPLC).
-
Store the final conjugate at -20°C or -80°C for long-term stability.[7]
-
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
To optimize the molar ratio of reactants, it is essential to know the concentration of available free thiols in your sample.
-
Prepare a stock solution of Ellman's Reagent (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Add a small volume of your thiol-containing sample to the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).[1]
Visualizations
Caption: Chemical reaction pathway for maleimide-thiol conjugation.
Caption: Competing pathways for the maleimide group.
Caption: General experimental workflow for maleimide conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
troubleshooting low yield in Mal-PEG3-NH2 conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Mal-PEG3-NH2 conjugation, with a focus on addressing low reaction yields.
Troubleshooting Guide: Low Conjugation Yield
Question: Why am I observing low or no conjugation efficiency with my this compound linker?
Answer: Low conjugation efficiency in a maleimide-based reaction can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. Follow this systematic guide to troubleshoot the issue.
Assess the Integrity of the Maleimide (B117702) Group
The maleimide group is highly susceptible to hydrolysis, which renders it inactive for conjugation.
-
Potential Cause: Premature hydrolysis of the maleimide ring.
-
Solutions:
-
Always prepare aqueous solutions of this compound immediately before use.[1]
-
For storage, dissolve the linker in a dry, biocompatible organic solvent like DMSO or DMF.[1][2]
-
If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short durations.[3] Long-term storage is not recommended.[2]
-
| Storage Condition (Aqueous) | Reactivity Loss |
| 7 days at 4°C (39°F) | ~10% decrease[4][5][6] |
| 7 days at 20°C (68°F) | ~40% decrease[4][5][6] |
| Table 1: Effect of Storage Conditions on Maleimide Reactivity. |
Verify the Availability of Free Thiols
The target for the maleimide group is a free sulfhydryl group (-SH). If these groups are not available, the conjugation will fail.
-
Potential Cause: Oxidation of free thiols to disulfide bonds (-S-S-), which do not react with maleimides.[1] This can be catalyzed by dissolved oxygen or divalent metal ions.[3]
-
Solutions:
-
Reduce Disulfide Bonds: Prior to conjugation, treat your protein or peptide with a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): A non-thiol-containing reducing agent that is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1][3]
-
DTT (dithiothreitol): A strong reducing agent, but being a thiol, excess DTT must be removed before adding the maleimide linker to prevent it from competing with your target molecule.[3]
-
-
Prevent Re-oxidation:
-
Optimize Reaction Conditions
The efficiency and specificity of the maleimide-thiol reaction are highly dependent on the reaction environment.
-
Potential Cause: Suboptimal pH of the reaction buffer.
-
Solution: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5 .[1][2][3][7]
-
Below pH 6.5, the reaction rate decreases significantly.
-
Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can start to react with primary amines (e.g., lysine (B10760008) residues), reducing the specificity of the conjugation.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3][7]
-
-
Potential Cause: Incorrect stoichiometry (molar ratio) of reactants.
-
Solution: An excess of the maleimide reagent is typically used to drive the reaction to completion.
| Conjugating Molecules | Optimal Maleimide:Thiol Ratio | Resulting Efficiency |
| PLGA Nanoparticles to cRGDfK peptide | 2:1 | 84 ± 4%[4][5][6] |
| PLGA Nanoparticles to 11A4 Nanobody | 5:1 | 58 ± 12%[4][5][6] |
| Table 2: Experimentally Determined Optimal Molar Ratios. |
-
Potential Cause: Inappropriate reaction time or temperature.
-
Solution:
Troubleshooting Workflow
A troubleshooting workflow for low yield in maleimide-thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal buffer conditions for a maleimide-thiol conjugation? The ideal buffer has a pH between 6.5 and 7.5 and is free of extraneous primary amines (like Tris or glycine) and thiols.[3][8] Phosphate-buffered saline (PBS) or HEPES buffers are common choices.[4][5][6] It is also beneficial to degas the buffer and add a chelating agent like EDTA to prevent thiol oxidation.[3]
Q2: My conjugation yield is high, but the final conjugate is not stable. What is happening? The thioether bond formed between the maleimide and the thiol can be reversible through a retro-Michael reaction.[1] This is especially problematic in environments rich in other thiols (e.g., in vivo with glutathione), which can lead to the transfer of your conjugated molecule to other targets.[1] To increase stability, the resulting succinimide (B58015) ring can be hydrolyzed by incubating the conjugate at a pH of 8.5-9.0, which opens the ring and makes the linkage more stable.[1][9]
Q3: I am conjugating to a peptide with an N-terminal cysteine and getting unexpected results. Why? When conjugating to a peptide with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine (B8601807) ring.[1][10] This is a known side reaction.[10] To avoid this, consider acetylating the N-terminal amine or performing the conjugation under more acidic conditions (e.g., pH 5), though this will slow the primary reaction rate.[10]
Q4: How can I confirm that my maleimide linker is active before starting my experiment? You can perform a quick quality control check by reacting a small amount of your maleimide linker with a thiol-containing compound like cysteine or β-mercaptoethanol and analyzing the reaction mixture by mass spectrometry. The disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the conjugate will confirm the reactivity of the maleimide.
Q5: What is the role of the -NH2 group on the this compound linker? The this compound is a heterobifunctional linker. The maleimide group reacts with thiols, while the primary amine (-NH2) group can react with other functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators like EDC), to form stable amide bonds.[8][11][12] This allows for the two-step conjugation of two different molecules. If you are only performing a thiol conjugation, the amine group remains available for subsequent reactions.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction of Proteins
This protocol is for reducing existing disulfide bonds to generate free thiols available for conjugation.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2)
-
TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride)
-
Degassed reaction buffer (e.g., PBS, pH 7.2, containing 1-5 mM EDTA)
Procedure:
-
Prepare the protein in a degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[1][8]
-
The reduced protein is now ready for conjugation. Since TCEP is not thiol-based, its removal is often not necessary.[1][3]
Protocol 2: General this compound Conjugation to a Thiol-Containing Protein
This protocol outlines the conjugation of the maleimide group to available thiols.
Materials:
-
Reduced, thiol-containing protein (from Protocol 1)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF.[1]
-
Add the dissolved maleimide linker to the reduced protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point, but this should be optimized for your specific application.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10-20 mM to react with any excess maleimide.[3]
-
Incubate for an additional 15-20 minutes.
-
Purify the final conjugate from excess linker and quenching reagent using a suitable method such as size-exclusion chromatography (SEC).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. medkoo.com [medkoo.com]
- 12. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
Mal-PEG3-NH2 stability and proper storage conditions
This technical support guide provides essential information on the stability and proper storage of Mal-PEG3-NH2, a heterobifunctional crosslinker. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is the hydrolysis of the maleimide (B117702) ring.[1][2] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiol groups.[1] This hydrolysis is significantly accelerated in aqueous solutions and at higher pH levels.[1][3]
Q2: How should I store this compound upon receipt?
A2: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment.[4][5][6][7][8] It is crucial to protect the compound from moisture and light.[5][7][9] Some suppliers recommend storing under an inert gas like nitrogen or argon.[4][8][9]
Q3: Can I pre-dissolve this compound and store it in solution?
A3: Storing this compound in aqueous solutions is not recommended due to the risk of maleimide hydrolysis.[1] If you need to store it in solution, use a dry, water-miscible, and biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][4] These solutions should be stored at -20°C or -80°C and used as quickly as possible.[5][10][11] It is best to prepare aqueous solutions of this compound immediately before use.[1][4]
Q4: What is the shelf life of this compound?
A4: When stored properly as a solid at -20°C, this compound can be stable for over 6 months to more than 3 years.[6][7] However, it is recommended to re-test the material after 6 months to ensure its reactivity.[4][7] The stability of the reagent in solution is significantly shorter, especially in aqueous buffers.[1] Stock solutions in dry organic solvents stored at -80°C may be stable for up to 6 months, but at -20°C, the recommended use is within one month.[11]
Q5: How does pH affect the stability of the maleimide group?
A5: The maleimide group is most stable at a pH range of 6.5-7.5 for reactions with thiols.[1][4] Above pH 7.5, the rate of hydrolysis of the maleimide ring increases, and the maleimide group can also start to react with amines.[1][3] Below pH 6.5, the reaction with thiols becomes significantly slower.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency with a thiol-containing molecule. | 1. Hydrolysis of the maleimide group: The this compound may have been improperly stored or handled, leading to the degradation of the maleimide ring.[1][2] 2. Incorrect reaction pH: The pH of the reaction buffer may be too low, slowing down the conjugation reaction.[1] 3. Presence of interfering substances: The reaction buffer may contain primary or secondary amines or other nucleophiles that compete with the thiol for reaction with the maleimide.[1] | 1. Verify reagent integrity: Use a fresh vial of this compound that has been stored under the recommended conditions. Consider performing a quality control check (see Experimental Protocols section). 2. Optimize reaction pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][4] 3. Use a clean buffer: Prepare a fresh reaction buffer and avoid any components with primary or secondary amines. |
| Inconsistent results between experiments. | 1. Variability in reagent quality: Different batches of this compound may have slight variations in purity or the amount of hydrolyzed product. 2. Inconsistent storage of stock solutions: Frequent freeze-thaw cycles or prolonged storage of solutions can lead to degradation.[4] | 1. Perform quality control: Test each new batch of this compound for its reactivity before use in critical experiments. 2. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[4] |
| Formation of unexpected byproducts. | 1. Reaction with non-thiol nucleophiles: At pH values above 7.5, the maleimide group can react with amines.[1] 2. Retro-Michael reaction of the thiol-maleimide adduct: The formed thiosuccinimide conjugate can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1] | 1. Control the reaction pH: Maintain the pH of the reaction between 6.5 and 7.5.[1] 2. Hydrolyze the thiosuccinimide ring post-conjugation: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which prevents the retro-Michael reaction.[1] This can be achieved by raising the pH after the initial conjugation is complete. |
Storage and Stability Data Summary
| Form | Storage Temperature | Solvent | Recommended Duration | Key Considerations |
| Solid | -20°C | N/A | > 6 months to 3+ years[4][6][7] | Store in a dry, dark place, preferably under an inert atmosphere (e.g., Nitrogen or Argon).[4][5][8][9] |
| Solid | 0 - 4°C | N/A | Short term (days to weeks)[5][6] | For temporary storage only. Long-term storage at this temperature is not recommended. |
| Solution | -20°C | Dry DMSO or DMF | Up to 1 month[11] | Avoid aqueous solvents.[1] Prepare fresh if possible.[4] Avoid frequent freeze-thaw cycles.[4] |
| Solution | -80°C | Dry DMSO or DMF | Up to 6 months[11] | Offers better stability than -20°C for solutions. |
| Aqueous Solution | Room Temperature | Buffer (pH 6.5-7.5) | Immediate use[1][4] | Highly susceptible to hydrolysis.[1][2] Should be prepared immediately before the experiment. |
Experimental Protocols
Protocol: Quality Control of this compound via Reaction with a Thiol-Containing Dye
This protocol allows for a qualitative or semi-quantitative assessment of the reactivity of the maleimide group in your this compound sample.
Materials:
-
This compound
-
Thiol-containing fluorescent dye (e.g., Cysteine-FITC or a commercially available thiol-reactive probe)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Analytical instrument (e.g., HPLC, LC-MS, or a fluorescence plate reader)
Procedure:
-
Prepare a stock solution of this compound: Dissolve a small, accurately weighed amount of this compound in dry DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of the thiol-containing dye: Dissolve the dye in the Reaction Buffer to a final concentration of 1 mM.
-
Set up the reaction: In a microcentrifuge tube, add the Reaction Buffer. Then, add the thiol-containing dye stock solution. Finally, initiate the reaction by adding the this compound stock solution. The final concentrations should be in a slight molar excess of the this compound. For example, 1.2 equivalents of this compound to 1 equivalent of the thiol dye.
-
Incubate: Allow the reaction to proceed at room temperature for 2 hours, protected from light.
-
Quench the reaction (optional but recommended): Add an excess of the Quenching Solution to react with any unreacted maleimide groups.
-
Analyze the reaction mixture:
-
HPLC/LC-MS: This is the most accurate method. You will be able to separate the unreacted dye, the conjugated product, and any hydrolyzed this compound. By comparing the peak areas, you can estimate the percentage of active maleimide in your sample.
-
Fluorescence Plate Reader: If using a fluorescent dye, you may be able to detect a change in fluorescence intensity or polarization upon conjugation. This provides a less quantitative but still useful indication of reactivity.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Degradation and reaction pathways of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanocs.net [nanocs.net]
- 5. Mal-PEG-NH2 [nanosoftpolymers.com]
- 6. medkoo.com [medkoo.com]
- 7. nanocs.net [nanocs.net]
- 8. jenkemusa.com [jenkemusa.com]
- 9. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mal-PEG3-NH2 Maleimide Reactivity
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of pH on the reactivity of Mal-PEG3-NH2 and other maleimide-containing reagents. This resource includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] This range provides a balance between efficient reaction rates and minimizing side reactions.
Q2: What happens if I perform the conjugation at a pH below 6.5?
At pH values below 6.5, the reaction rate will be significantly slower.[2] This is because the thiol group (R-SH) is less likely to be in its reactive thiolate anion form (R-S⁻), which is the species that actively participates in the reaction with the maleimide (B117702).
Q3: What are the risks of performing the conjugation at a pH above 7.5?
Above pH 7.5, two main side reactions become more prominent:
-
Reaction with amines: The maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[1][2]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with higher pH.[1][3] Once hydrolyzed, the maleimide is no longer reactive towards thiols.[1]
Q4: How stable is this compound in aqueous solutions?
Aqueous solutions of maleimide-containing reagents like this compound should be prepared immediately before use due to the risk of hydrolysis.[1] If storage in solution is necessary, use a dry, water-miscible organic solvent such as DMSO or DMF.[1] For short-term storage in an aqueous buffer, a slightly acidic pH of 6.0-6.5 at 4°C is recommended.[2]
Q5: Can the amine group on this compound interfere with the maleimide-thiol reaction?
The reactivity of the terminal amine on the PEG linker is also pH-dependent. At a neutral or slightly acidic pH (6.5-7.5), the amine group is likely to be protonated (NH3+), which significantly reduces its nucleophilicity and minimizes its reactivity towards the maleimide group of another molecule. The primary concern for amine reactivity is with the free amines on the molecule being conjugated (e.g., lysine residues on a protein) at higher pH values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: Reaction buffer pH is too low (<6.5). | Increase the pH of the reaction buffer to the optimal range of 6.5-7.5.[2] |
| Maleimide Hydrolysis: Reagent was stored in an aqueous buffer for an extended period, or the reaction pH is too high (>7.5). | Prepare fresh maleimide solutions immediately before use.[1] Ensure the reaction pH does not exceed 7.5.[1] | |
| Thiol Oxidation: Free thiols on the target molecule have formed disulfide bonds. | Reduce disulfide bonds using a reducing agent like TCEP.[2] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[2] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.[2] | |
| Lack of Specificity (Cross-reactivity) | High pH: Reaction pH is above 7.5, leading to reaction with amines. | Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.[1][2] |
| Irreproducible Results | Inconsistent pH: Variation in buffer preparation. | Carefully prepare and validate the pH of all buffers before starting the experiment. |
| Maleimide Instability: Inconsistent handling of the maleimide reagent. | Always dissolve the maleimide reagent in anhydrous DMSO or DMF for stock solutions and prepare aqueous dilutions immediately before use. |
Quantitative Data Summary
The following table summarizes the effect of pH on maleimide reactivity and stability.
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Side Reaction with Amines | Recommendation |
| < 6.5 | Slow | Very Slow | Negligible | Not recommended due to slow reaction kinetics.[2] |
| 6.5 - 7.5 | Optimal | Slow to Moderate | Minimal | Recommended for optimal and specific conjugation. [1][2] |
| > 7.5 | Fast | Increases Significantly | Becomes a competing reaction | Not recommended due to loss of specificity and increased maleimide degradation.[1] |
| 9.0 | Fast | Fast | Significant | Not recommended. |
| 11.0 | Very Fast | Extremely Fast | Significant | Not recommended.[3] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
Materials:
-
Thiol-containing molecule (e.g., protein)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0-7.5. (Degas buffer before use)
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Optional: If disulfide bonds are present, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching solution (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis.
-
Visualizations
Caption: Impact of pH on Maleimide-Thiol Conjugation.
Caption: Troubleshooting workflow for low maleimide conjugation.
References
Technical Support Center: Post-Conjugation Purification of Mal-PEG3-NH2
Welcome to the technical support center for bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess Mal-PEG3-NH2 following conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity of your final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Residual this compound can lead to several downstream issues. It can compete with your conjugated molecule in subsequent assays, leading to inaccurate results. Furthermore, for therapeutic applications, unconjugated linkers can cause off-target effects and potential toxicity. Complete removal ensures the homogeneity and purity of your final product, which is critical for reliable experimental outcomes and regulatory compliance.
Q2: What are the primary methods for removing small molecule linkers like this compound?
A2: The most common and effective methods for removing small, unconjugated molecules from larger bioconjugates are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, required purity, process time, and available equipment.
Q3: Can I quench the reaction before purification?
A3: Yes, quenching the reaction can be a beneficial step prior to purification. To quench unreacted maleimide (B117702) groups, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added in molar excess. To quench unreacted amine-reactive groups (if the this compound was, for example, activated with an NHS ester), a reagent like Tris or glycine (B1666218) can be added. Quenching prevents further reaction and potential side reactions during the purification process.
Q4: How do I choose the right molecular weight cut-off (MWCO) for my dialysis membrane or TFF cassette?
A4: The MWCO should be selected to be significantly smaller than your bioconjugate of interest and at least 10-20 times larger than the molecule you want to remove (this compound has a molecular weight of approximately 217.26 g/mol ). For most protein conjugates (e.g., antibodies with a molecular weight of ~150 kDa), a 10-30 kDa MWCO is a suitable choice. This allows the small linker to pass through the pores while retaining the much larger conjugate.
Troubleshooting Guides
This section addresses common issues encountered during the removal of excess this compound.
Issue 1: Residual this compound Detected After Purification
| Possible Cause | Recommended Solution |
| Inefficient Purification Method | Consider switching to a more robust method. For instance, if dialysis is not providing the desired purity, SEC often offers higher resolution. |
| Insufficient Dialysis Time or Buffer Exchange | Increase the dialysis duration and perform more frequent buffer changes. A common recommendation is at least three buffer changes of a volume at least 100-fold greater than the sample volume.[1] |
| Incorrect MWCO of Membrane/Cassette | Verify that the MWCO is appropriate for retaining your bioconjugate while allowing the small linker to pass through. |
| Column Overloading in SEC | Reduce the sample volume or concentration loaded onto the SEC column. Overloading can lead to poor separation. |
| Non-specific Binding | The linker may be non-covalently interacting with your bioconjugate. Try adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your purification buffer to disrupt these interactions. |
Issue 2: Low Recovery of the Final Conjugate
| Possible Cause | Recommended Solution |
| Precipitation of the Conjugate | Ensure that the purification buffer has an appropriate pH and ionic strength to maintain the solubility of your bioconjugate. |
| Non-specific Adsorption to Purification Media | The conjugate may be sticking to the dialysis membrane, SEC resin, or TFF cassette. Consider using low-protein-binding materials. For chromatography, pre-treating the column with a blocking agent like BSA (if compatible with your downstream application) can help. |
| Inappropriate MWCO | If the MWCO is too large, your conjugate may be passing through the membrane along with the excess linker. Choose a smaller MWCO. |
| Sample Loss During Handling | Be mindful of sample transfers and minimize dead volumes in your purification setup. |
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing excess this compound.
| Method | Principle | Typical Processing Time | Scalability | Resolution | Key Advantage | Key Disadvantage |
| Dialysis | Diffusion across a semi-permeable membrane | 12-48 hours | Low to Medium | Low | Simple, gentle on the sample.[2] | Time-consuming, potential for sample dilution.[3] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius as molecules pass through a porous resin | 30-90 minutes per run | Low to High | High | High resolution, can also separate aggregates.[4] | Can be complex to set up, potential for sample dilution. |
| Tangential Flow Filtration (TFF) | Convective transport through a semi-permeable membrane with tangential flow to prevent fouling | 1-4 hours | High | Medium | Fast, highly scalable, can simultaneously concentrate the sample.[5][6] | Requires specialized equipment, potential for shear stress on the sample.[5] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
Objective: To remove unconjugated this compound from a bioconjugate solution via diffusion.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody conjugate)
-
Dialysis buffer (compatible with your bioconjugate, e.g., PBS)
-
Large beaker or container
-
Stir plate and stir bar
-
Gloves
Methodology:
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. This often involves rinsing with deionized water to remove any preservatives.[7] Always handle the membrane with gloves to prevent contamination.[3]
-
Load the Sample: Carefully load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the open end with a clamp.
-
Perform Dialysis: Immerse the sealed dialysis bag in a beaker containing at least 100 times the sample volume of dialysis buffer. Place the beaker on a stir plate and add a stir bar to ensure gentle agitation of the buffer.[1]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours at room temperature or 4°C.
-
First Buffer Change: Discard the dialysis buffer and replace it with an equal volume of fresh buffer.
-
Second Buffer Change: After another 2-4 hours, perform a second buffer change.
-
Final Dialysis: Allow the dialysis to proceed overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently remove the sample from the tubing or cassette using a pipette.
Protocol 2: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
Objective: To separate the bioconjugate from the smaller, unconjugated this compound based on size.
Materials:
-
SEC column with a suitable fractionation range for your bioconjugate
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (e.g., PBS), filtered and degassed
-
Sample filtration device (e.g., 0.22 µm syringe filter)
Methodology:
-
System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
Sample Preparation: Filter your conjugation reaction mixture through a 0.22 µm filter to remove any particulates that could clog the column.
-
Sample Injection: Inject the filtered sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.[8]
-
Elution: Elute the sample with the running buffer at a constant flow rate recommended for the column. The larger bioconjugate will travel through the column faster and elute first, while the smaller this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The bioconjugate will be in the initial, larger peak, while the excess linker will be in a later, smaller peak.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for protein) to identify the fractions containing your purified conjugate. Pool the relevant fractions.
Protocol 3: Removal of Excess this compound using Tangential Flow Filtration (TFF)
Objective: To remove unconjugated this compound and exchange the buffer using a TFF system.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate)
-
Diafiltration buffer (e.g., PBS)
Methodology:
-
System Setup and Flushing: Assemble the TFF system according to the manufacturer's instructions. Flush the system and cassette with purified water and then with the diafiltration buffer to remove any storage solutions and to condition the membrane.
-
Sample Loading: Load the conjugation reaction mixture into the feed reservoir.
-
Concentration (Optional): If desired, concentrate the sample by recirculating the retentate while allowing the permeate to be removed.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir while washing out the smaller molecules.
-
Buffer Exchange Volume: Typically, 5-10 diavolumes are required for efficient removal of small molecules. One diavolume is equal to the volume of the sample in the reservoir.
-
Final Concentration: After the buffer exchange is complete, you can further concentrate your sample to the desired final volume by stopping the addition of diafiltration buffer and allowing more permeate to be removed.
-
Product Recovery: Once the desired concentration is reached, stop the system and recover the purified and concentrated bioconjugate from the reservoir and tubing.
Visualized Workflows
Caption: General workflow for post-conjugation purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. goldbio.com [goldbio.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Preventing Aggregation During Protein Conjugation with Mal-PEG3-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate protein aggregation during conjugation with Mal-PEG3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein conjugation?
This compound is a heterobifunctional crosslinking reagent. It contains a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups on cysteine residues of a protein, and an amine group that can be used for further modification.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances the solubility of the reagent and the resulting conjugate.[3]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during conjugation can be multifactorial, stemming from:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability.[4]
-
High Protein Concentration: Increased proximity of protein molecules can lead to intermolecular interactions and aggregation.[5]
-
Excessive Molar Ratio of this compound: A high concentration of the PEG linker, particularly if it has hydrophobic properties, can induce aggregation.[6]
-
Partial Protein Unfolding: The conjugation process itself or the presence of reducing agents can cause conformational changes in the protein, exposing hydrophobic patches that promote aggregation.
-
Thiol-Disulfide Exchange: Free thiols on the protein surface can interact, leading to the formation of intermolecular disulfide bonds and subsequent aggregation.[7]
Q3: How does the this compound linker itself contribute to aggregation?
While the PEG portion of the linker is designed to increase solubility, the maleimide group and the overall hydrophobicity of the linker can sometimes contribute to aggregation, especially at high concentrations.[8] The short PEG3 chain may not be sufficient to completely shield the protein from aggregation-promoting interactions in all cases.[4][9]
Q4: What is the optimal pH for the conjugation reaction?
The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the reaction is slow, while above pH 7.5, the maleimide group can react with primary amines (like lysine (B10760008) residues) and is more susceptible to hydrolysis, both of which can lead to side reactions and aggregation.
Q5: How can I detect and quantify protein aggregation?
Several methods can be used to assess protein aggregation:
-
Visual Inspection: Obvious precipitation or cloudiness in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of insoluble aggregates.[5]
-
Size Exclusion Chromatography (SEC): This technique separates proteins based on size and can detect the formation of high molecular weight aggregates.[6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
Troubleshooting Guide
Problem: I am observing precipitation or an increase in turbidity during my protein conjugation with this compound.
This guide will help you systematically troubleshoot and resolve protein aggregation issues.
// Nodes start [label="Aggregation Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality and Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_ok [label="Reagents are OK", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="2. Optimize Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_ok [label="Conditions Optimized, Aggregation Persists", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; add_stabilizers [label="3. Add Stabilizing Excipients", fillcolor="#F1F3F4", fontcolor="#202124"]; stabilizers_ok [label="Aggregation Reduced", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_issue [label="Resolve Reagent Issues:\n- Use fresh this compound\n- Ensure complete dissolution\n- Check protein purity", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; conditions_issue [label="Adjust Parameters:\n- Optimize pH (6.5-7.5)\n- Lower protein concentration\n- Reduce this compound molar ratio\n- Lower reaction temperature", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; stabilizers_issue [label="Select Appropriate Additives:\n- Sugars (e.g., sucrose, trehalose)\n- Amino acids (e.g., arginine, glycine)\n- Non-ionic surfactants (e.g., Polysorbate 20)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Edges start -> check_reagents; check_reagents -> reagent_ok [label="Check"]; reagent_ok -> optimize_conditions [label="Yes"]; reagent_ok -> reagent_issue [label="No"]; optimize_conditions -> conditions_ok [label="Optimize"]; conditions_ok -> add_stabilizers [label="Yes"]; conditions_ok -> conditions_issue [label="No"]; add_stabilizers -> stabilizers_ok [label="Add"]; add_stabilizers -> stabilizers_issue [label="How?"]; } ends
Caption: Troubleshooting flowchart for protein aggregation during conjugation.
1. Verify Reagent Quality and Preparation
-
Is your this compound solution clear?
-
Problem: A cloudy or precipitated this compound solution indicates poor solubility, which can lead to aggregation.
-
Solution: Ensure you are using a suitable solvent, such as anhydrous DMSO or DMF, to prepare a stock solution. Prepare the stock solution fresh before each use. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation. This compound should be stored at -20°C under nitrogen, away from moisture.[1]
-
-
Is your protein pure and properly prepared?
-
Problem: Protein impurities can contribute to aggregation. Disulfide bonds in your protein will not react with the maleimide and may need to be reduced.
-
Solution: Use highly purified protein (>95%). If necessary, reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Excess TCEP does not need to be removed before adding the maleimide reagent. Ensure your protein is in a degassed, thiol-free buffer.
-
2. Optimize Reaction Conditions
-
Have you optimized the reaction buffer pH?
-
Problem: The pH of the reaction buffer is critical. A pH outside the optimal range of 6.5-7.5 can lead to side reactions and protein instability.
-
Solution: Perform the conjugation in a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES.[6]
-
-
Is your protein concentration too high?
-
Are you using an appropriate molar ratio of this compound to protein?
-
Problem: A large excess of the this compound reagent can lead to increased hydrophobicity of the protein conjugate, promoting aggregation.[6]
-
Solution: Start with a lower molar excess of this compound (e.g., 5-10 fold) and empirically determine the optimal ratio that provides efficient conjugation without causing aggregation.[6]
-
-
Have you considered the reaction temperature and time?
-
Problem: While room temperature reactions are faster, some proteins are less stable and may aggregate.
-
Solution: Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[4]
-
3. Add Stabilizing Excipients
-
Have you tried adding stabilizers to your reaction buffer?
-
Problem: Some proteins are inherently prone to aggregation, and the conjugation process can further destabilize them.
-
Solution: The addition of certain excipients can help maintain protein stability and solubility.[4] Consider adding:
-
Sugars/Polyols: Sucrose or trehalose (B1683222) (5-10% w/v) can stabilize proteins.
-
Amino Acids: Arginine or glycine (B1666218) (50-100 mM) can suppress protein-protein interactions.
-
Non-ionic Surfactants: A low concentration of Polysorbate 20 (e.g., 0.01-0.1%) can prevent surface-induced aggregation.[4]
-
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction; minimizes side reactions and maleimide hydrolysis. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rate but also aggregation risk.[4][5] |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio drives the reaction to completion but can increase aggregation. Optimization is key.[6] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce aggregation for less stable proteins.[4] |
| Reaction Time | 2 hours to overnight | Longer incubation at lower temperatures may be required. |
| Arginine/Glycine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[4] |
| Sucrose/Trehalose | 5 - 10% (w/v) | Increases protein stability. |
| Polysorbate 20 | 0.01 - 0.1% (v/v) | Prevents surface-induced aggregation.[4] |
Experimental Protocol: Protein Conjugation with this compound
This protocol provides a general procedure. Optimization for your specific protein is recommended.
// Nodes prep_protein [label="1. Protein Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagent [label="2. This compound Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; conjugation [label="3. Conjugation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="4. Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="5. Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_protein -> prep_reagent; prep_reagent -> conjugation; conjugation -> purification; purification -> analysis; } ends
Caption: General workflow for protein conjugation with this compound.
1. Protein Preparation a. Prepare your protein in a suitable amine-free and thiol-free buffer (e.g., PBS or HEPES) at a pH of 6.5-7.5. b. Degas the buffer to minimize oxidation of free thiols. c. If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. d. Adjust the protein concentration to 1-10 mg/mL.
2. This compound Preparation a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
3. Conjugation Reaction a. Add the dissolved this compound to the protein solution dropwise while gently stirring. The final concentration of the organic solvent should ideally be less than 10%. b. The molar ratio of this compound to protein should be optimized, with a starting point of a 10- to 20-fold molar excess.[6] c. Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.
4. Quenching and Purification a. (Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess this compound. b. Purify the protein conjugate from unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.
5. Analysis a. Characterize the purified conjugate to determine the degree of labeling and assess for the presence of aggregates. b. Techniques such as SDS-PAGE, SEC, and mass spectrometry can be used for analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 3. Mal-PEG3-CH2 NHS ester | CAS: 2230016-26-7 | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Thiazine Rearrangement in Maleimide Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the thiazine (B8601807) rearrangement, a common side reaction in maleimide (B117702) conjugation to N-terminal cysteines.
Frequently Asked Questions (FAQs)
Q1: What is thiazine rearrangement in the context of maleimide conjugation? A1: Thiazine rearrangement is an intramolecular side reaction that occurs after the initial, desired thiol-maleimide conjugation.[1][2] It specifically happens when the conjugation site is an N-terminal cysteine with a free amino group.[3][4] The N-terminal amine acts as a nucleophile and attacks one of the carbonyl groups of the newly formed succinimide (B58015) ring.[2][3] This leads to a transcyclization reaction, converting the five-membered succinimide ring into a more stable, six-membered thiazine ring.[2][3] This product is an isomer of the desired conjugate, meaning it has the exact same molecular weight.[1]
Q2: What factors influence the rate of thiazine rearrangement? A2: Several factors can influence the speed of this rearrangement, with the most critical being pH.[1][3]
-
pH: The rearrangement is significantly faster at neutral to basic pH (7.0 and above) and is substantially suppressed at acidic pH (below 6.0).[1][3] Under acidic conditions, the N-terminal amine is protonated, which prevents it from initiating the nucleophilic attack required for the rearrangement.[3][5]
-
Adjacent Amino Acid: The amino acid residue next to the N-terminal cysteine can have a modest effect on the rate of rearrangement.[3][6]
-
Maleimide Structure: The specific N-substituent on the maleimide reagent can also influence the rate of thiazine formation.[3][6]
Q3: How can I detect and confirm the presence of a thiazine rearrangement product? A3: Since the thiazine product is an isomer of the desired succinimide thioether, it cannot be distinguished by mass spectrometry (MS) alone.[1][3] The most effective method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][3][6] The two isomers can often be separated chromatographically, and MS/MS analysis reveals a unique fragmentation pattern for the thiazine structure, allowing for unambiguous detection.[3][5] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[1][3][6]
Q4: Is the thiazine rearrangement always an undesirable side reaction? A4: While often considered an impurity that introduces heterogeneity and complicates purification, some research suggests the thiazine linkage may be advantageous.[1][3] The thiazine structure has been shown to be more stable than the original succinimide thioether bond, particularly regarding in vivo degradation and retro-Michael reactions where the maleimide can de-conjugate.[7][8] The thiazine linker is significantly less susceptible to exchange with other thiols, like glutathione.[7] In certain applications, intentionally promoting thiazine formation could create more stable bioconjugates.[7][8]
Q5: Can I reverse the thiazine rearrangement? A5: The thiazine rearrangement is generally considered an irreversible intramolecular reaction under typical bioconjugation conditions.[1] Therefore, prevention is the primary strategy for avoiding this byproduct.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| I see an unexpected isomer with the same mass as my desired conjugate in my LC-MS analysis. | If you are conjugating to an N-terminal cysteine, this is a strong indication of thiazine rearrangement .[4] This side reaction is especially prominent at physiological or higher pH.[4] | 1. Optimize Reaction pH: Perform the conjugation at a moderately acidic pH (e.g., 5.5-6.5).[1] This protonates the N-terminal amine, making it less nucleophilic and suppressing the rearrangement.[3][4] 2. Block the N-terminus: If the experimental design allows, acetylating the N-terminal amine will completely prevent the side reaction.[4][9] 3. Change Conjugation Site: If possible, modify your protein or peptide to use an internal cysteine instead of an N-terminal one.[4] |
| My conjugation yield is low after lowering the pH to prevent rearrangement. | The rate of the primary thiol-maleimide reaction is also pH-dependent, with optimal rates typically between pH 6.5 and 7.5.[4] Lowering the pH too much can significantly slow down the desired conjugation.[1] | 1. Find a Compromise pH: Instead of a very low pH, try a moderately acidic pH of 6.0-6.5. This can be a good balance between minimizing rearrangement and maintaining a reasonable conjugation rate.[1] 2. Increase Reactant Concentration: Increasing the concentration of the maleimide reagent can help drive the reaction towards the desired product, even at a suboptimal pH.[1] 3. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 2-4 hours or overnight at 4°C) to allow for complete conjugation at the lower pH.[1] |
Data Presentation
Table 1: Effect of pH on Thiazine Rearrangement This table summarizes the typical extent of rearrangement observed after 24 hours for a model peptide conjugated with 3-maleimidopropionic acid (MPA).
| Reaction pH | Approximate Thiazine Formation after 24h | Observation |
| 5.0 | ~0.1% | Rearrangement is negligible.[3] |
| 7.3 | ~70-90% | Rearrangement is the major product.[3][9] |
| 8.4 | ~90% or more | Rearrangement is rapid and nearly complete.[3][9] |
Note: Data is synthesized from literature reports.[3][9] Actual values will vary depending on the specific peptide sequence, maleimide reagent, and reaction conditions.
Visual Guides & Workflows
Caption: Reaction pathway of maleimide conjugation with an N-terminal cysteine.
Caption: Troubleshooting workflow for thiazine rearrangement.
Experimental Protocols
Protocol 1: Standard Maleimide Conjugation (Prone to Rearrangement) This protocol uses a standard, near-neutral pH which is optimal for the conjugation speed but is likely to induce thiazine rearrangement if an N-terminal cysteine is used.[1]
-
Prepare Buffers:
-
Prepare Peptide/Protein: Dissolve the N-terminal cysteine-containing peptide or protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.[1] If the protein has internal disulfide bonds that need to be reduced, treat with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[10]
-
Prepare Maleimide Reagent: Dissolve the maleimide reagent in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[1]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.[1]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1]
-
Quench Reaction: Add the quenching solution to a final concentration that is a 10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide.[1]
-
Purification: Purify the conjugate from excess reagents using an appropriate chromatography method (e.g., size-exclusion chromatography).
Protocol 2: Recommended Protocol to Minimize Thiazine Rearrangement This protocol utilizes acidic conditions to suppress the rearrangement.[1]
-
Prepare Buffers:
-
Prepare Peptide/Protein: Dissolve the N-terminal cysteine-containing peptide or protein in the acidic Conjugation Buffer to a final concentration of 1-5 mg/mL.[1]
-
Prepare Maleimide Reagent: Dissolve the maleimide reagent in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[1]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.[1]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. Note that the reaction may be slower at this pH. Monitor progress by LC-MS if possible.[1]
-
Quench Reaction: Add the quenching solution to a final concentration that is a 10-fold molar excess over the initial maleimide concentration.[1]
-
Purification: Purify the conjugate using an appropriate chromatography method.
Protocol 3: Detection and Quantification of Thiazine Rearrangement by UHPLC-MS/MS This protocol outlines a general method for analyzing the reaction mixture to detect and quantify the succinimide and thiazine isomers.[1][3]
-
Sample Preparation:
-
UHPLC Conditions:
-
Column: C18 column suitable for peptide/protein separation.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: Develop a suitable gradient to separate the isomers. The thiazine product may have a different retention time than the desired succinimide thioether diastereomers.[5]
-
Detection: Monitor absorbance at 220 nm.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
MS1 Scan: Scan a mass range appropriate for the expected conjugate mass to confirm that both peaks are isomers.
-
MS2 Scan (Tandem MS): Perform fragmentation analysis on the parent ions from each isomeric peak. The thiazine isomer will yield a unique mass fragment that is not present in the fragmentation of the desired succinimide thioether, allowing for unambiguous identification.[3][5]
-
-
Quantification: Determine the percent conversion to the thiazine structure by integrating the UHPLC peak area of the thiazine isomer relative to the total peak area of all conjugate-related isomers.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to Confirming Mal-PEG3-NH2 Conjugation Efficiency
For researchers and professionals in drug development, confirming the efficiency of bioconjugation is a critical step to ensure the quality, efficacy, and safety of the final product. The conjugation of Mal-PEG3-NH2 to thiol-containing molecules, such as proteins or peptides, is a widely used strategy. This guide provides a comprehensive comparison of the primary analytical methods used to determine the efficiency of this maleimide-thiol conjugation reaction.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the need for quantitative versus qualitative data, the complexity of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity. | Quantitative assessment of conjugation efficiency by measuring the relative peak areas of the conjugate, unreacted protein/peptide, and free PEG reagent. | High resolution and reproducibility.[1] Can be used for both analytical and preparative purposes. | Requires method development for optimal separation. Retention times can be influenced by the polydispersity of the PEG chain.[2] |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG chains per molecule).[3] | High sensitivity and accuracy in mass determination. Provides information on the heterogeneity of the conjugate.[4] | Can be less quantitative than HPLC. Signal intensity may not directly correlate with abundance. Polydispersity of PEG can lead to broad peaks.[5] |
| ¹H NMR Spectroscopy | Measures the resonance of protons in a magnetic field. | Provides structural confirmation of the conjugate. Can be used for quantitative analysis by comparing the integration of specific proton signals.[6][7] | Provides detailed structural information. Can be a primary quantitative method (qNMR).[8] | Lower sensitivity compared to MS and HPLC.[9] Complex spectra can be difficult to interpret for large molecules or heterogeneous samples. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Monitors the progress of the conjugation reaction in real-time by observing the decrease in absorbance of the maleimide (B117702) group around 300 nm.[10] | Simple, rapid, and non-destructive.[11] Allows for kinetic studies of the reaction.[12] | Indirect method for determining conjugation efficiency. Absorbance can be affected by other components in the sample. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to separate the PEGylated conjugate from the unreacted starting materials.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Sample: Aliquot of the conjugation reaction mixture, diluted in Mobile Phase A.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject 20 µL of the diluted sample.
-
Elute the components using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[13]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Identify the peaks corresponding to the unreacted protein/peptide, the this compound reagent, and the final conjugate based on their retention times.
-
Calculate the conjugation efficiency by integrating the peak areas.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This protocol is for determining the molecular weight of the final conjugate.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution: Saturated solution of sinapic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile and 0.1% TFA in water.[14][15]
-
Sample: Purified and desalted conjugate at approximately 1 mg/mL.
Procedure:
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to air dry completely (the "dried droplet" method).
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the spectrum to identify the molecular weights of the unreacted protein/peptide and the PEGylated conjugate(s). The mass difference will correspond to the mass of the attached this compound moiety.
¹H NMR Spectroscopy
This protocol provides a method for structural confirmation and quantification of the conjugation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Sample: Lyophilized purified conjugate.
Procedure:
-
Dissolve the lyophilized sample in D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Confirm conjugation by observing the disappearance of the characteristic maleimide proton signals (around 6.8 ppm) and the appearance of new signals corresponding to the thioether linkage.[16]
-
For quantitative analysis, compare the integration of a characteristic PEG signal (e.g., the ethylene (B1197577) glycol protons around 3.6 ppm) to a well-resolved signal from the protein/peptide that is not affected by the conjugation.[6][17]
UV-Vis Spectroscopy
This protocol is for monitoring the kinetics of the maleimide-thiol reaction.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)[18]
-
Solutions of the thiol-containing molecule and this compound in the reaction buffer.
Procedure:
-
Measure the absorbance spectrum of the this compound solution from 250 nm to 400 nm to determine the initial absorbance of the maleimide group (around 300 nm).[10]
-
Initiate the conjugation reaction by mixing the thiol-containing molecule and the this compound solution in a cuvette.
-
Immediately begin recording the absorbance spectrum at regular time intervals (e.g., every 5 minutes).
-
Monitor the decrease in absorbance at the λmax of the maleimide as the reaction proceeds.[19][20]
-
The reaction is considered complete when the absorbance at this wavelength stabilizes.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the key analytical methods.
Caption: Workflow for RP-HPLC analysis.
Caption: Workflow for MALDI-TOF MS analysis.
Caption: Workflow for UV-Vis spectroscopic monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 12. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 13. hplc.eu [hplc.eu]
- 14. bath.ac.uk [bath.ac.uk]
- 15. covalx.com [covalx.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
A Comparative Guide to Analytical Techniques for Characterizing Mal-PEG3-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Maleimide-PEG3-Amine (Mal-PEG3-NH2) conjugates. Understanding the structure, purity, and conjugation efficiency of these heterobifunctional linkers is critical for the successful development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. This document outlines the principles, experimental protocols, and comparative performance of essential analytical methods, supported by data and visual workflows to aid in methodological selection and implementation.
Overview of Analytical Techniques
The characterization of this compound and its conjugates requires a multi-faceted analytical approach to confirm the identity, purity, and functionality of the linker and the final bioconjugate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, functional assays like the Ellman's test are crucial for quantifying reactive groups.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the initial structural confirmation of the this compound linker itself. It provides unambiguous information about the chemical structure and the presence of key functional groups.
Key Applications:
-
Confirmation of the maleimide (B117702) and ethylene (B1197577) glycol moieties.
-
Assessment of the purity of the initial linker material.
-
Identification of potential hydrolysis of the maleimide ring.
Data Presentation: Characteristic ¹H NMR Chemical Shifts for this compound
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Maleimide (=CH) | ~6.7-6.9 | Singlet |
| PEG backbone (-OCH₂CH₂O-) | ~3.5-3.7 | Multiplet |
| Methylene adjacent to Amine (-CH₂NH₂) | ~2.8-3.0 | Triplet |
| Methylene adjacent to Maleimide N | ~3.8 | Triplet |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: Integrate the characteristic peaks to confirm the proton ratios. The disappearance of the maleimide protons' signal (~6.7 ppm) after reaction with a thiol-containing molecule confirms successful conjugation.[1][2]
Molecular Weight Determination and Conjugate Analysis by Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the linker and for analyzing the final bioconjugate, providing information on conjugation efficiency and drug-to-antibody ratio (DAR). The two most common MS techniques for this purpose are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Comparison of Mass Spectrometry Techniques
| Feature | LC-ESI-MS | MALDI-TOF-MS |
| Principle | Soft ionization of analytes in solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. |
| Resolution | High resolution, allowing for accurate mass determination of intact proteins and conjugates. | Good resolution, particularly for peptides and smaller proteins. Can resolve PEG oligomers.[3] |
| Sensitivity | High sensitivity, often in the femtomole to picomole range. | High sensitivity, typically in the low picomole to femtomole range. |
| Coupling | Easily coupled with HPLC for online separation and analysis.[4] | Typically an offline technique, though coupling with LC is possible. |
| Sample Prep | Relatively simple, involves dissolving the sample in a suitable solvent. | Requires co-crystallization with a matrix, which can be an optimization step.[5] |
| Best For | Intact protein analysis, peptide mapping, and DAR determination of complex mixtures.[4][6] | Rapid analysis of peptides and proteins, and characterization of PEGylated molecules.[7][8] |
Experimental Protocol: MALDI-TOF-MS for PEGylated Peptides
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (HCCA) is a common matrix for peptides and proteins. Sinapinic acid (SA) can also be used.
-
Sample Preparation (Dried Droplet Method): a. Prepare a saturated solution of HCCA in a 1:1 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water. b. Mix the analyte solution (0.1-1 mg/mL in 0.1% TFA) with the matrix solution at a 1:1 ratio. c. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[5]
-
Instrument: A MALDI-TOF mass spectrometer.
-
Acquisition Mode: Positive ion linear or reflector mode.
-
Data Analysis: Determine the molecular weight based on the time-of-flight of the ions. For PEGylated molecules, a distribution of peaks separated by the mass of the PEG monomer (44 Da) will be observed.[9]
Experimental Protocol: LC-MS for Intact Conjugate Analysis
-
Chromatography:
-
Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-30 minutes.
-
-
Mass Spectrometry:
-
Instrument: An ESI-Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive electrospray ionization.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the protein conjugate.
-
-
Data Analysis: Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum of the intact conjugate. This allows for the determination of the number of linker-payloads attached to the protein.[4][6]
Purity Assessment and Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the this compound linker and for separating and quantifying the components of a conjugation reaction mixture. Reversed-phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most relevant modes.
Comparison of HPLC Techniques
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Separation Principle | Based on hydrophobicity. | Based on hydrodynamic radius (size). |
| Stationary Phase | Hydrophobic (e.g., C18, C8, C4). | Porous particles with defined pore sizes. |
| Mobile Phase | Gradient of aqueous buffer and organic solvent. | Isocratic aqueous buffer. |
| Resolution | High resolution for separating closely related species, including unreacted linker, hydrolyzed linker, and the conjugate.[10] | Good for separating aggregates from monomers and the main conjugate peak from smaller molecules like the free linker.[11] |
| Best For | Purity analysis of the linker, monitoring reaction progress, and purifying the final conjugate.[4][10] | Assessing aggregation and removing unconjugated small molecules.[11] |
Experimental Protocol: RP-HPLC for Purity Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient, for example, from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and/or 280 nm (if the conjugate contains a protein). An Evaporative Light Scattering Detector (ELSD) can be used for molecules without a strong UV chromophore.[4]
-
Data Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks.
Quantification of Reactive Maleimide Groups
The Ellman's assay is a colorimetric method used to quantify the number of reactive maleimide groups by indirect measurement of thiol consumption.
Experimental Protocol: Ellman's Assay for Maleimide Quantification
-
Principle: A known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-containing sample. The remaining unreacted thiol is then quantified by reacting it with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.[3][7][9]
-
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2.
-
L-cysteine standard solution.
-
DTNB solution (4 mg/mL in reaction buffer).
-
Maleimide-containing sample.
-
-
Procedure: a. To a known concentration of the maleimide sample, add a known excess of L-cysteine solution. Allow reacting for 30 minutes at room temperature. b. Prepare a blank with the same concentration of L-cysteine without the maleimide sample. c. Add DTNB solution to both the sample and blank tubes. d. Incubate for 15 minutes at room temperature. e. Measure the absorbance at 412 nm.
-
Calculation: The amount of maleimide is calculated from the difference in absorbance between the blank and the sample, using the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[3][9]
Workflow and Logical Diagrams
The following diagrams illustrate the typical workflows for characterizing this compound and its conjugates.
Caption: Overall workflow for characterization of this compound conjugates.
Caption: Detailed workflow for LC-MS analysis of bioconjugates.
Conclusion
The comprehensive characterization of this compound conjugates is a multi-step process that relies on the synergistic use of several powerful analytical techniques. ¹H NMR is essential for the initial structural verification of the linker. HPLC, in both reversed-phase and size-exclusion modes, is critical for purity assessment and separation throughout the conjugation process. Mass spectrometry, particularly LC-MS, provides invaluable information on the molecular weight of the final conjugate and the distribution of the drug-linker payload. Finally, functional assays like the Ellman's test ensure the reactivity of the maleimide group. By employing this suite of analytical methods, researchers and drug developers can ensure the quality, consistency, and efficacy of their this compound based bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. cellmosaic.com [cellmosaic.com]
A Researcher's Guide to Antibody Conjugation: Mal-PEG3-NH2 vs. SMCC
For researchers, scientists, and professionals in drug development, the selection of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only connects the cytotoxic payload to the antibody but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the ADC. This guide provides an objective, data-driven comparison of two prominent heterobifunctional linkers: the traditional Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the polyethylene (B3416737) glycol (PEG)-containing Maleimide-PEG-NHS Ester, a close functional analog to Mal-PEG3-NH2 for this application.
We will delve into their mechanisms of action, compare their performance using experimental data, and provide detailed protocols to guide your bioconjugation strategies.
Chemical Structure and Mechanism of Action
Both SMCC and Maleimide-PEG-NHS Ester linkers are heterobifunctional, possessing two different reactive ends to facilitate a sequential two-step conjugation process. This strategy minimizes the risk of antibody crosslinking.[1]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): SMCC is a well-established, non-cleavable linker characterized by its hydrophobic cyclohexane (B81311) ring.[2] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on the antibody, and a maleimide (B117702) group that forms a stable thioether bond with sulfhydryl (thiol) groups on the payload.[3][4] The cyclohexane bridge enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[2][5]
-
Maleimide-PEG-NHS Ester: This linker class incorporates a hydrophilic polyethylene glycol (PEG) spacer between the maleimide and NHS ester reactive groups.[6] Like SMCC, the NHS ester targets primary amines on the antibody, and the maleimide group reacts with thiols.[6] The PEG chain offers several advantages, including increased hydrophilicity, improved biocompatibility, and the potential to extend the conjugate's circulation half-life.[][8] While the user specified this compound, which has a terminal amine instead of an NHS ester, the more direct and common comparator to SMCC in antibody-first conjugation protocols is the NHS-ester variant. The fundamental difference lies in the PEG spacer.
The general workflow for antibody-drug conjugation using these linkers involves two main steps: first, the activation of the antibody by reacting it with the linker's NHS ester, and second, the conjugation of the thiol-containing drug to the newly introduced maleimide group on the antibody.
Performance Comparison: Experimental Data
The choice of linker significantly impacts the physicochemical and biological properties of an ADC. The introduction of a PEG spacer is a key differentiating factor between these two linkers.
Key Performance Metrics
| Parameter | SMCC | Maleimide-PEG-NHS Ester | Rationale & Key Considerations |
| Solubility | More hydrophobic | More hydrophilic | The PEG spacer increases water solubility, which can help prevent aggregation of the ADC, especially with hydrophobic payloads.[] |
| Stability | Forms stable thioether bond. Maleimide group is susceptible to retro-Michael reaction.[9][10] | Forms stable thioether bond. The hydrophilic PEG spacer may alter the local microenvironment, potentially influencing the rate of retro-Michael reaction or hydrolysis of the succinimide (B58015) ring.[9] | The stability of the maleimide-thiol linkage is crucial. Premature drug release via retro-Michael addition can lead to off-target toxicity.[10][11] |
| Pharmacokinetics | Established PK profile (e.g., Kadcyla®).[11] | PEGylation is known to prolong circulation half-life and can reduce immunogenicity.[][8] | A longer half-life can increase tumor exposure but may also increase systemic toxicity if the drug is not stable on the antibody. |
| Drug-to-Antibody Ratio (DAR) | Controllable, but heterogeneity can occur due to multiple lysine residues. | Similar to SMCC, relies on available lysine residues, leading to potential heterogeneity. | The reaction conditions (molar ratio of linker to antibody) must be optimized to achieve the desired DAR. |
| Steric Hindrance | Shorter, more rigid spacer. | Longer, flexible PEG spacer. | The longer PEG arm may provide better access for bulky drug molecules to the antibody and potentially improve antigen binding by distancing the payload from the antibody's binding site.[12] |
Quantitative In Vivo Data: Impact of PEG Spacer
A study comparing an affibody-drug conjugate with either an SMCC linker or a PEG linker demonstrated the significant impact of PEGylation on pharmacokinetics and efficacy.
| Conjugate | Linker Type | Half-life Extension (vs. SMCC) | In Vitro Cytotoxicity Reduction (vs. SMCC) | In Vivo Tumor Therapeutic Ability |
| ZHER2-SMCC-MMAE | SMCC | - | - | Baseline |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5-fold | 4.5-fold | Improved |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2-fold | 22-fold | Most Ideal |
| Data adapted from a study on affibody-drug conjugates, which are smaller than full antibodies but illustrate the principle effectively.[8] |
This data highlights a critical trade-off: while the PEG linker significantly prolongs the half-life, leading to better tumor accumulation and therapeutic effect, it can also reduce the immediate in vitro cytotoxicity.[8] The optimal PEG length and overall ADC design are crucial for balancing these effects.
Logical Relationship of Linker Properties and ADC Performance
The selection between a hydrophobic linker like SMCC and a hydrophilic, flexible linker like a PEGylated maleimide involves a cascade of effects that determine the final therapeutic outcome.
Detailed Experimental Protocols
The following are generalized two-step protocols for conjugating a thiol-containing payload to an antibody using SMCC or a Mal-PEG-NHS ester. Optimization of molar ratios, incubation times, and temperatures is essential for specific antibody-drug combinations.
Protocol 1: Antibody Conjugation using SMCC
Materials:
-
Antibody (1-10 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[1]
-
SMCC crosslinker (freshly prepared 10 mM stock in DMSO)[13]
-
Thiol-containing drug/payload (dissolved in a compatible solvent like DMSO)
-
Desalting columns (e.g., Sephadex G-25)[1]
-
Quenching reagent (e.g., L-cysteine)[1]
Procedure:
Step 1: Antibody Activation with SMCC
-
Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using a desalting column.[1]
-
Reaction: Add a 5- to 20-fold molar excess of SMCC stock solution to the antibody solution.[2] The optimal ratio depends on the antibody concentration and desired DAR.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2][5]
-
Purification: Immediately remove excess, non-reacted SMCC using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).[1] This step is crucial to prevent the quenching of the thiol-containing drug.[1] The resulting product is the maleimide-activated antibody.
Step 2: Conjugation of Drug to Activated Antibody
-
Preparation: Prepare the thiol-containing drug solution. If the drug has protected thiol groups, they must be reduced prior to this step, and the reducing agent must be removed.[14]
-
Reaction: Add the thiol-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.[1]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[6][14]
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.[1]
-
Final Purification: Purify the final ADC to remove unreacted drug and quenching reagent using methods such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Antibody Conjugation using Mal-PEG-NHS Ester
This protocol is very similar to the SMCC protocol, leveraging the same reactive chemistries.
Materials:
-
Same as Protocol 1, but substitute SMCC with Mal-PEG-NHS Ester.
Procedure:
Step 1: Antibody Activation with Mal-PEG-NHS Ester
-
Preparation: Prepare the antibody in an amine-free buffer (pH 7.2-8.0) as described for SMCC.[6]
-
Reaction: Add a 5- to 20-fold molar excess of the Mal-PEG-NHS Ester (freshly dissolved in DMSO) to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[6]
-
Purification: Remove excess linker using a desalting column, exchanging into a buffer with a pH of 6.5-7.5 for the subsequent thiol reaction.[6]
Step 2: Conjugation of Drug to PEGylated-Activated Antibody
-
Reaction: Add the thiol-containing drug to the purified maleimide-PEG-activated antibody.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Quench unreacted maleimide groups with a thiol-containing reagent (e.g., L-cysteine).[]
-
Final Purification: Purify the final PEGylated ADC using an appropriate chromatography method to remove small molecule impurities.
Conclusion
Both SMCC and Mal-PEG-NHS linkers are powerful tools for creating stable, non-cleavable antibody-drug conjugates via lysine and cysteine chemistry.
-
SMCC is a well-validated, industry-standard linker, particularly suitable for ADCs where its established, more hydrophobic character is desired or sufficient. Its use in clinically successful ADCs like ado-trastuzumab emtansine provides a strong precedent for its utility.[3]
-
Maleimide-PEG-NHS Ester represents a versatile alternative that offers significant advantages in modulating the physicochemical properties of an ADC. The inclusion of a PEG spacer can enhance solubility, reduce aggregation, and prolong circulation half-life.[][8] This makes it an excellent choice for conjugating hydrophobic payloads or when aiming to improve the pharmacokinetic profile of the conjugate.
The optimal choice depends on the specific properties of the antibody and payload, and the desired therapeutic outcome. Careful consideration of the trade-offs between solubility, stability, and pharmacokinetics, supported by rigorous experimental testing, will enable researchers to select the most appropriate linker for their next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] The length of the PEG chain is a particularly crucial parameter that can be modulated to optimize the performance of bioconjugates such as antibody-drug conjugates (ADCs).[1][4] This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data and detailed protocols, to aid in the rational design of next-generation biotherapeutics.
Impact of PEG Linker Length on Bioconjugate Properties
The length of a PEG linker can significantly influence the physicochemical and biological properties of a bioconjugate. Key parameters affected include:
-
Solubility and Aggregation: Many cytotoxic payloads used in ADCs are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at high drug-to-antibody ratios (DARs).[1] Longer PEG chains generally lead to increased hydrophilicity.
-
Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a bioconjugate, which reduces renal clearance and extends its plasma half-life.[1][2] This prolonged circulation time can lead to greater accumulation of the therapeutic in the target tissue, such as a tumor.[1][4]
-
Immunogenicity: The PEG chain can shield the payload and portions of the biomolecule from the immune system, potentially reducing the immunogenicity of the conjugate.[1][2] Longer PEG chains can offer more effective shielding.[5]
-
Biological Activity: The length of the PEG linker can impact the in vitro and in vivo activity of the bioconjugate. While longer linkers can improve PK and tumor uptake, they may sometimes lead to decreased in vitro cytotoxicity.[1][6] This highlights the need for a careful balance to achieve optimal therapeutic efficacy.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that the data is synthesized from studies using different biomolecules, payloads, and experimental models, which may influence the results.[1]
| PEG Linker Length (Number of PEG units) | Plasma Half-Life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| 0 (Non-PEGylated) | Shortest | Highest | Lowest (11% reduction in tumor weight) | [1][4] |
| 2-4 | Increased | Moderate | Moderate (35-45% reduction in tumor weight) | [1][4] |
| 8 | Longer | Lower | High (75-85% reduction in tumor weight) | [1][4] |
| 12 | Longer | Lower | High (75-85% reduction in tumor weight) | [1][4] |
| 18 | Inferred to be in the optimal range for clearance | Context-dependent | Context-dependent | [1] |
| 24 | Longest | Lowest | High (75-85% reduction in tumor weight) | [1][4] |
Note: The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative and quantitative overview from the available literature.[1]
Experimental Protocols
Detailed methodologies are crucial for designing comparable studies to evaluate the impact of PEG linker length.
General Protocol for Protein PEGylation using a Maleimide-PEG Linker
This protocol describes the conjugation of a PEG-maleimide linker to a protein containing a free thiol group (e.g., a cysteine residue).
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
PEG-Maleimide reagent of desired length
-
Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5[2]
-
Reducing agent (e.g., DTT or TCEP), if needed to reduce disulfide bonds
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer.[2] If necessary, reduce disulfide bonds using a reducing agent and subsequently remove the reducing agent before proceeding.
-
PEGylation Reaction: Add the PEG-Maleimide reagent to the protein solution. A molar excess of the PEG linker (typically 3- to 10-fold) is used to drive the reaction.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2 to 24 hours.[7] The optimal time and temperature depend on the protein's stability and reactivity.[7]
-
Monitoring: Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.[7]
-
Quenching: Quench the reaction by adding a quenching solution to react with any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated protein conjugate using SEC or dialysis to remove excess reagents and unconjugated PEG.[8]
General Protocol for Bioconjugation of a Hydroxyl-Terminated PEG Linker
This protocol involves a two-step process: activation of the terminal hydroxyl groups of the PEG linker followed by conjugation to a biomolecule.
Step 1: Activation of HO-PEG-OH
-
Activation: React the HO-PEG-OH with an activating agent like tresyl chloride in an appropriate organic solvent in the presence of a base (e.g., pyridine).[7]
-
Monitoring: Monitor the reaction progress by a suitable method like thin-layer chromatography (TLC).[7]
-
Purification: Once the reaction is complete, the activated PEG is typically precipitated, washed, and dried under vacuum.[7]
-
Characterization: Confirm the structure and purity of the activated PEG using techniques like 1H NMR spectroscopy.[7]
Step 2: Conjugation to a Biomolecule
-
Conjugation: Dissolve the activated PEG and the biomolecule (e.g., a protein with primary amines) in a suitable buffer.[7]
-
Incubation: Incubate the mixture for 2 to 24 hours at room temperature or 4°C with gentle shaking.[7]
-
Monitoring and Quenching: Monitor the reaction by SDS-PAGE and quench any unreacted activated PEG.[7]
-
Purification: Purify the final bioconjugate to remove unreacted components.[7]
Visualizing Bioconjugation Concepts
Diagrams can help illustrate the complex relationships and workflows in bioconjugation.
Caption: General structure of a bioconjugate.
Caption: A typical experimental workflow for protein PEGylation.
Caption: Mechanism of action for an ADC with a cleavable linker.
Conclusion
The length of the PEG linker is a critical design parameter in bioconjugation that profoundly impacts the therapeutic potential of the resulting molecule. Longer PEG chains can enhance solubility, stability, and circulation half-life, leading to improved in vivo efficacy.[1][4] However, this can sometimes be at the cost of reduced in vitro potency.[6] The optimal PEG linker length is often context-dependent, influenced by the properties of the biomolecule and the payload.[1] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new bioconjugate to achieve the desired balance of properties for maximal therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
A Researcher's Guide to Thiol-Amine Crosslinking: Comparing Alternatives to Mal-PEG3-NH2
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. Heterobifunctional crosslinkers, which possess two different reactive groups, are essential tools for creating specific conjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. For years, reagents like Maleimide-PEG-NH2 have been the standard for linking a thiol (-SH) on one molecule to a primary amine (-NH2) on another. However, the stability of the bond formed by the maleimide (B117702) group has been a significant concern, driving the development of superior alternatives.
The primary drawback of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction. This reversible process can lead to deconjugation, especially in the thiol-rich environment found in vivo (e.g., in the presence of glutathione (B108866) or albumin).[1][2][3] This instability can compromise the efficacy and increase the off-target toxicity of therapeutic conjugates.[4][5] This guide provides an objective comparison of next-generation and alternative crosslinking chemistries that offer enhanced stability and performance.
Comparative Analysis of Thiol-Reactive Chemistries
Several classes of reagents have been developed to overcome the limitations of traditional N-alkyl maleimides. These alternatives offer different balances of reaction kinetics, specificity, and, most importantly, conjugate stability. The following table summarizes key performance characteristics to aid in selecting the optimal crosslinker for a specific application.
| Linker Chemistry | Thiol-Reactive Group | Amine-Reactive Group | Typical Reaction Conditions (Thiol) | Bond Type | Key Advantages | Key Disadvantages |
| Traditional Maleimide | N-Alkyl Maleimide | NHS Ester | pH 6.5–7.5, Room Temp, 1-2 h[4][6] | Thioether | Fast, highly specific reaction with thiols.[6] | Prone to retro-Michael addition and thiol exchange, leading to instability in vivo.[1][3] |
| Next-Gen Maleimide | Diiodomaleimide / N-Aryl Maleimide | NHS Ester | pH 7.4, Room Temp, < 1 h[4] | Stabilized Thioether | Rapid bioconjugation with reduced hydrolysis; forms more stable bonds resistant to deconjugation.[7][8][9] | May require specific linker design to achieve optimal stability. |
| Vinyl Sulfone | Divinyl Sulfone | NHS Ester | pH 7-9, Room Temp, 2-4 h[4][10] | Stable Thioether | Forms a highly stable, non-reversible thioether bond; excellent serum stability.[1][11] | Generally slower reaction rate compared to maleimides.[3] |
| Haloacetamide | Iodoacetamide | NHS Ester | pH > 8.0 for efficient reaction[12] | Stable Thioether | Forms a very stable, irreversible thioether bond. | Slower kinetics; potential for lower selectivity at higher pH, with cross-reactivity to other nucleophiles (e.g., amines).[12] |
| Pyridyl Disulfide | Pyridyl Disulfide | NHS Ester | pH 7-8, Room Temp, 1-2 h | Disulfide | Bond is cleavable by reducing agents, which is desirable for controlled drug release.[13][14][15] | Inherently reversible; not suitable for applications requiring long-term stability in reducing environments.[3] |
| Julia-Kocienski | Methylsulfonyl Phenyloxadiazole | NHS Ester | Physiological pH, Room Temp | Stable Thioether | Rapid, highly chemoselective reaction; forms conjugates with superior stability in human plasma compared to maleimides.[16][17] | Newer chemistry, may have less commercial availability of diverse linker formats. |
Quantitative Stability Comparison
The most critical differentiator for these crosslinkers is the stability of the final conjugate in a biological environment.
| Linker Chemistry | Stability Assessment | Result |
| Traditional Maleimide | Incubation in human plasma at 37°C. | ~50% of conjugate retained after one month.[1] |
| Vinyl Sulfone | Incubation in human plasma at 37°C. | ~90% of conjugate retained after one month.[1] |
| Next-Gen Maleimide (Diiodomaleimide) | Serum stability assessment. | Described as having "robust serum stability".[7][8] |
| Julia-Kocienski (Phenyloxadiazole Sulfone) | Incubation in human plasma at 37°C. | Half-life was doubled relative to the maleimide conjugate.[17] Superior stability compared to maleimide conjugates.[16] |
Visualizing the Process
To better understand the application of these crosslinkers, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism for two-step thiol-amine crosslinking.
Caption: Standard experimental workflow for bioconjugation.
Experimental Protocols
While specific protocols depend on the molecules being conjugated, the following provides a general framework for a two-step sequential conjugation, which is common for heterobifunctional crosslinkers.[1]
Protocol 1: General Two-Step Amine-to-Thiol Crosslinking (e.g., using an NHS-PEG-VinylSulfone linker)
This protocol first activates the amine-containing molecule (Molecule A, e.g., an antibody) with the crosslinker, purifies the intermediate, and then reacts it with the thiol-containing molecule (Molecule B, e.g., a drug or peptide).
Materials:
-
Molecule A (with primary amines) in an amine-free buffer (e.g., PBS, Borate buffer, pH 7.2-8.5).
-
Molecule B (with a free thiol).
-
Heterobifunctional crosslinker (e.g., NHS-PEG-VinylSulfone).
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Reaction Buffer A (Amine-reactive step): PBS, pH 7.5.
-
Reaction Buffer B (Thiol-reactive step): PBS, pH 8.0.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Purification system: Desalting columns (e.g., Zeba™ Spin) or a chromatography system (e.g., SEC/FPLC).
Procedure:
Part 1: Reaction of Crosslinker with Amine-Containing Molecule A
-
Preparation: Dissolve Molecule A in Reaction Buffer A to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinker Stock: Immediately before use, dissolve the NHS-PEG-VinylSulfone crosslinker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Molecule A solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Immediately remove excess, non-reacted crosslinker using a desalting column or dialysis, exchanging the buffer to Reaction Buffer B. This step is critical to prevent the unreacted crosslinker from polymerizing the thiol-containing molecule in the next step.
Part 2: Reaction of Activated Molecule A with Thiol-Containing Molecule B
-
Preparation: Dissolve Molecule B in Reaction Buffer B. If Molecule B has disulfide bonds, they must be reduced first using a reagent like TCEP and purified.
-
Reaction: Add the thiol-containing Molecule B to the purified, activated Molecule A from Part 1. A 1.5- to 5-fold molar excess of Molecule B over Molecule A is a common starting point.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. For vinyl sulfone chemistry, longer incubation times may be required compared to maleimides.
-
Final Purification: Purify the final conjugate from unreacted Molecule A and Molecule B using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterization: Analyze the final product using SDS-PAGE (to observe the mass shift), UV-Vis spectroscopy (to determine conjugation ratio if a chromophore is involved), and mass spectrometry (to confirm the final conjugate mass).
Protocol 2: Thiol-Disulfide Exchange using a Pyridyl Disulfide Linker
This protocol is for creating a cleavable linkage. The amine-reaction step is identical to Protocol 1 (Part 1), substituting the linker for one containing a pyridyl disulfide moiety (e.g., SPDP).
Procedure:
-
Follow Part 1 (Steps 1-6) from Protocol 1, using an NHS-ester-pyridyl disulfide crosslinker. Exchange the buffer into a neutral pH buffer (e.g., PBS, pH 7.2).
-
Reaction: Add the thiol-containing molecule to the purified, pyridyl disulfide-activated molecule. The reaction proceeds via a disulfide exchange mechanism, releasing pyridine-2-thione.
-
Monitoring: The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification and Characterization: Purify and characterize the final conjugate as described in Protocol 1.
Conclusion
The field of bioconjugation has evolved significantly beyond traditional maleimide chemistry.[1] For applications requiring high in vivo stability, such as the development of next-generation ADCs, alternatives like vinyl sulfones, next-generation maleimides, and Julia-Kocienski reagents offer demonstrably superior performance by forming more robust, irreversible linkages.[4][11] Conversely, chemistries like pyridyl disulfide provide a valuable tool for creating conjugates that can be cleaved under specific reducing conditions. By understanding the distinct advantages and reaction parameters of each alternative, researchers can select the most appropriate tool to build more stable, effective, and reliable bioconjugates for therapeutic and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying Maleimide Groups on Proteins
For scientists and professionals in drug development, the precise quantification of maleimide (B117702) groups on a protein is a critical step in the creation of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The number of maleimide groups determines the drug-to-antibody ratio (DAR), a key quality attribute that influences both the efficacy and safety of the final product. This guide provides a comprehensive comparison of the most common methods for maleimide quantification, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate technique for your research needs.
Comparison of Maleimide Quantification Methods
Several analytical techniques are available for determining the number of maleimide groups on a protein. These methods vary in their principle, sensitivity, throughput, and required instrumentation. The following table summarizes the key performance characteristics of the most widely used assays.
| Method | Principle | Detection Wavelength/Method | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Direct UV Spectrophotometry | Direct measurement of the maleimide group's absorbance. | ~302 nm | Low | High | Simple, rapid, non-destructive. | Low sensitivity (ε ≈ 620 M⁻¹cm⁻¹), prone to interference from protein absorbance at 280 nm.[1][2] |
| Reverse Thiol Assay (Ellman's Reagent) | Indirect colorimetric method. Maleimide reacts with excess cysteine, and the remaining cysteine is quantified with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). | 412 nm | Moderate | Medium | Well-established, cost-effective, uses standard lab equipment. | Can be less sensitive than other methods, requires multiple steps. |
| Reverse Thiol Assay (4,4'-DTDP) | Similar to Ellman's assay, but uses 4,4'-dithiodipyridine to quantify remaining thiols. | 324 nm | Moderate | Medium | Higher molar extinction coefficient (ε ≈ 19,800 M⁻¹cm⁻¹) than DTNB.[1] | Absorbance wavelength is closer to protein absorbance, potentially causing interference.[3] |
| Fluorometric Assay (Direct) | A proprietary dye that becomes fluorescent upon direct reaction with a maleimide group. | Ex/Em ≈ 490/520 nm | High | High | Highly sensitive (as low as 10 picomoles), simple one-step procedure, less interference from biological samples.[1] | Proprietary reagents can be more expensive. |
| Enzyme-Based Assay (Papain) | Highly sensitive indirect method. Remaining cysteine (after reaction with maleimide) activates a disulfide-inactivated papain enzyme. Activity is measured with a chromogenic substrate. | 410 nm | Very High | Low | ~100-fold more sensitive than Ellman's assay (detection limit ~0.1 nmol).[4][5] | Multi-step, requires careful handling of enzymes. |
| Mass Spectrometry (MS) | Measures the mass increase of the protein or its peptides after labeling with a maleimide-containing reagent. | Mass-to-charge (m/z) ratio | High | Low to Medium | Provides precise quantification and can identify the location of the maleimide group. | Requires specialized and expensive instrumentation, lower throughput.[6] |
| Reverse-Phase HPLC (RP-HPLC) | Separates the maleimide-protein conjugate from the unconjugated protein and excess reagents. Quantification is based on peak area. | UV absorbance (e.g., 280 nm) | Moderate | Medium | Can be used for both quantification and purification of the conjugate. | Requires an HPLC system, method development may be necessary.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reverse Thiol Assay using Ellman's Reagent
This protocol is an indirect method for quantifying maleimide groups.
Materials:
-
Maleimide-conjugated protein sample
-
L-cysteine hydrochloride monohydrate
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
-
Create a series of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM) by serially diluting the stock solution with the Reaction Buffer.[8]
-
To 50 µL of each standard, add 50 µL of Ellman's Reagent solution (4 mg/mL in Reaction Buffer).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus cysteine concentration to generate a standard curve.
-
-
Assay of Maleimide-Protein:
-
React a known concentration of the maleimide-protein sample with a known excess of L-cysteine for 30-60 minutes at room temperature. The molar ratio of cysteine to expected maleimide should be at least 2:1.
-
To 50 µL of the reaction mixture, add 50 µL of Ellman's Reagent solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of unreacted cysteine in the sample from the standard curve.
-
Calculate the amount of cysteine that reacted with the maleimide-protein by subtracting the unreacted cysteine concentration from the initial cysteine concentration.
-
The concentration of reacted cysteine is equal to the concentration of maleimide groups in the protein sample.
-
Direct Fluorometric Assay
This protocol describes a one-step method using a proprietary fluorescent dye.
Materials:
-
Maleimide-conjugated protein sample
-
Fluorometric Maleimide Assay Kit (e.g., from Abcam or AAT Bioquest) containing a fluorescent dye, reaction buffer, and a maleimide standard (e.g., N-ethylmaleimide).
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.
Procedure:
-
Prepare Maleimide Standards:
-
Prepare a series of dilutions of the N-ethylmaleimide standard in the provided assay buffer to create a standard curve (e.g., 0 to 10 µM).
-
-
Prepare Samples:
-
Dilute the maleimide-protein sample in the assay buffer to a concentration within the linear range of the standard curve.
-
-
Assay:
-
Add 50 µL of each standard and sample to the wells of a black 96-well microplate.
-
Prepare the maleimide assay mixture according to the kit's instructions (this typically involves diluting a dye stock solution in a reaction buffer).
-
Add 50 µL of the assay mixture to each well.
-
Incubate at room temperature for 5 to 30 minutes, protected from light.
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity at Ex/Em = 490/520 nm.
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of maleimide groups in the protein sample from the standard curve.
-
Mass Spectrometry-Based Quantification
This is a general workflow for quantifying maleimide groups using mass spectrometry.
Materials:
-
Maleimide-conjugated protein sample
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Desalting columns
-
(Optional) Reducing agent (e.g., DTT) for subunit analysis
Procedure:
-
Sample Preparation:
-
Desalt the purified maleimide-protein conjugate to remove non-volatile salts and excess reagents.
-
For antibody-drug conjugates, the sample can be analyzed intact or after reduction to separate the light and heavy chains.[7]
-
-
Mass Analysis:
-
Infuse the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the species present in the sample.
-
The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached maleimide-containing molecule(s).[7]
-
The number of maleimide groups per protein (e.g., DAR) can be calculated by dividing the total mass added by the mass of a single maleimide-containing molecule. The distribution of peaks can be used to determine the heterogeneity of the conjugation.
-
Visualizing the Workflows
To better understand the experimental procedures, the following diagrams illustrate the workflows for the key quantification methods.
Caption: Workflow for the indirect quantification of maleimide groups using the Ellman's reagent assay.
Caption: Workflow for the direct quantification of maleimide groups using a fluorometric assay.
Caption: General workflow for quantifying maleimide groups on a protein using mass spectrometry.
Conclusion
The choice of method for quantifying maleimide groups on a protein depends on various factors, including the required sensitivity, available instrumentation, sample amount, and desired throughput. For routine analysis where high sensitivity is not paramount, colorimetric assays like the Ellman's test offer a cost-effective solution. When high sensitivity and simplicity are desired, direct fluorometric assays are an excellent choice. For the most precise and detailed characterization, including the identification of conjugation sites, mass spectrometry is the gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable method to ensure the quality and consistency of their protein-maleimide conjugates.
References
- 1. Maleimide Assays | AAT Bioquest [aatbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 4. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: Mal-PEG3-NH2 Versus Other Heterobifunctional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the final product. This guide provides an in-depth comparison of Mal-PEG3-NH2, a popular polyethylene (B3416737) glycol (PEG)-containing heterobifunctional crosslinker, with other widely used alternatives, supported by experimental data and detailed protocols.
This compound is a linear heterobifunctional crosslinking reagent that features a maleimide (B117702) group at one end and an amine group at the other, connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, while the amine group can be acylated to form stable amide bonds with activated carboxylic acids.[2] This dual reactivity allows for controlled, sequential conjugation of two different molecules.[3]
The Competitive Landscape: An Overview of Alternatives
The primary competitors to this compound in the realm of amine-to-thiol conjugation are non-PEGylated crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its water-soluble analog, Sulfo-SMCC.[4] Additionally, for applications requiring different conjugation strategies, "click chemistry" linkers such as those containing DBCO (Dibenzocyclooctyne) or azide (B81097) functionalities are gaining prominence.[2]
Performance Deep Dive: A Quantitative Comparison
The choice between these crosslinkers often hinges on a trade-off between hydrophobicity, stability, and steric hindrance. The inclusion of a PEG spacer in this compound imparts distinct properties compared to its non-PEGylated counterparts.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC | DBCO-PEG4-NHS Ester |
| Reactive Groups | Maleimide, Amine | NHS Ester, Maleimide | Sulfo-NHS Ester, Maleimide | NHS Ester, DBCO |
| Spacer Arm Length | ~14.8 Å | ~8.3 Å | ~8.3 Å | ~15.0 Å |
| Solubility | High in aqueous and organic solvents[5] | Low in aqueous solutions; requires organic solvent[4] | High in aqueous solutions[4] | High in aqueous and organic solvents[2] |
| Hydrophilicity | High | Low | Moderate | High |
| Conjugate Stability | Thioether bond susceptible to retro-Michael reaction, but PEG spacer can offer steric hindrance.[6][7] | Thioether bond susceptible to retro-Michael reaction.[4][6] | Thioether bond susceptible to retro-Michael reaction.[6] | Stable triazole linkage.[2] |
| Key Advantage | Increased hydrophilicity, reduced aggregation, potential for improved pharmacokinetics.[8][9] | Well-established, rigid spacer.[4][10] | Water-soluble for easier handling in biological buffers.[4] | Bio-orthogonal "click" reaction, high specificity, no catalyst required.[2] |
Note: The stability of the maleimide-thiol linkage is a critical parameter. The thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[4][6] Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring post-conjugation to form a stable, ring-opened product.[10][11]
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for a two-step conjugation process using an NHS-ester/maleimide crosslinker (adaptable for this compound by activating the amine) and a specific protocol for SMCC.
General Two-Step Antibody-Drug Conjugation Protocol
This protocol outlines a typical workflow for conjugating a small molecule drug to an antibody.
dot
Caption: A typical two-step workflow for antibody-drug conjugation.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL.
-
Heterobifunctional crosslinker (e.g., SMCC, Sulfo-SMCC, or an activated this compound derivative).
-
Anhydrous DMSO or DMF.
-
Thiol-containing payload.
-
Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.
-
Reaction Buffer B (thiol-reactive step): PBS, pH 6.5-7.5.
-
Quenching solution (e.g., 1 M Tris or 1 M glycine).
-
Desalting columns.
Procedure:
-
Antibody Preparation: Dialyze the antibody into Reaction Buffer A to remove any amine-containing contaminants.
-
Crosslinker Preparation: Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
-
Conjugation to Payload: Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or 2-mercaptoethanol (B42355) and incubating for 15 minutes.
-
Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.
Specific Protocol for SMCC Crosslinking
Materials:
-
Amine-containing protein (Protein-NH2) in a non-amine buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).[12]
-
Thiol-containing protein (Protein-SH).
-
SMCC.
-
Anhydrous DMSO or DMF.
-
Desalting columns.
Procedure:
-
Equilibrate SMCC: Allow the vial of SMCC to come to room temperature before opening to prevent moisture condensation.[12]
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mg/mL.[12]
-
Activate Amine-Containing Protein: Add a 10- to 50-fold molar excess of the SMCC solution to the Protein-NH2 solution.[12] The optimal molar excess depends on the protein concentration.[13] Incubate for 30-60 minutes at room temperature.[14]
-
Desalt: Remove excess SMCC using a desalting column equilibrated with a buffer at pH 7.2.[12]
-
Conjugate to Thiol-Containing Protein: Combine the maleimide-activated Protein-NH2 with the Protein-SH in an appropriate molar ratio.[12] React for 30-40 minutes at room temperature or for over 2 hours at 4°C.[12]
-
Purification (Optional): Dialyze the conjugate against PBS to remove unconjugated proteins.[12]
Signaling Pathways in Focus: The Role of ADCs
ADCs created with these crosslinkers are often designed to target specific signaling pathways implicated in cancer. Two prominent examples are the HER2 and EGFR pathways.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth and proliferation.[15][16] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), deliver a potent cytotoxic payload directly to HER2-positive cancer cells.[1]
dot
Caption: Simplified HER2 signaling pathway leading to cell proliferation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key player in cell growth and is often dysregulated in various cancers.[17][18] ADCs targeting EGFR aim to deliver cytotoxic agents to tumors overexpressing this receptor.[8][17]
dot
Caption: Simplified EGFR signaling cascade leading to gene transcription.
Conclusion: Selecting the Optimal Crosslinker
The choice between this compound and other heterobifunctional crosslinkers is not a one-size-fits-all decision. For applications where hydrophobicity of the payload is a concern and improved pharmacokinetics are desired, the PEGylated nature of this compound offers significant advantages.[8][9] The increased water solubility can prevent aggregation and lead to more homogenous conjugates.[5] However, for creating more rigid and compact linkages, non-PEGylated linkers like SMCC may be preferable.[10] The stability of the final conjugate, particularly the susceptibility of the maleimide-thiol linkage to the retro-Michael reaction, must also be a key consideration in the design of any bioconjugate.[4][6] Ultimately, the optimal crosslinker will depend on the specific properties of the molecules to be conjugated and the desired characteristics of the final product. Empirical testing and optimization are essential for achieving the desired performance in any given application.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating Conjugate Stability for In Vivo Studies
The therapeutic success of bioconjugates, particularly antibody-drug conjugates (ADCs), is critically dependent on their stability within the complex biological environment of in vivo systems. A well-designed conjugate must act as a stable and efficient delivery vehicle, ensuring that the potent payload reaches its intended target with minimal premature release into systemic circulation.[1][2] Premature deconjugation can lead to significant off-target toxicity and a diminished therapeutic window, undermining the core principle of targeted therapy.[3][4]
This guide provides a comparative overview of methodologies and critical considerations for validating the in vivo stability of conjugates. It is intended for researchers, scientists, and drug development professionals engaged in the design and preclinical assessment of these sophisticated therapeutic agents.
The Central Role of the Linker in Conjugate Stability
The linker, the chemical bridge between the biologic (e.g., an antibody) and the payload (e.g., a cytotoxic drug), is a pivotal determinant of an ADC's efficacy, selectivity, and stability.[5][6] The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, directly influencing the mechanism of payload release and the overall stability profile.[1][5]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific conditions prevalent within the target cell or tumor microenvironment, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH.[7]
-
Non-Cleavable Linkers: These linkers are more stable and release the payload only after the complete lysosomal degradation of the antibody component.[7] This generally leads to higher plasma stability.[7]
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, highlighting the critical journey from systemic circulation to intracellular payload release.
Comparative Stability of Common Linker Technologies
The choice of linker chemistry profoundly impacts the stability of a conjugate in vivo.[1] The following table summarizes the characteristics of frequently used linker types, providing a basis for comparison.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | Acid-labile (cleaved in low pH of endosomes/lysosomes) | Moderate | Susceptible to hydrolysis at physiological pH, potentially leading to premature drug release.[7] |
| Disulfide | Reduction (cleaved by reducing agents like glutathione, more concentrated inside cells) | Moderate to Low | Can undergo exchange with circulating thiols (e.g., albumin), leading to off-target release.[8] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High plasma stability; specific cleavage by tumor-associated proteases. Efficacy depends on protease expression levels in the tumor.[1] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Highly stable in plasma; specific release at the tumor site. Dependent on the presence of β-glucuronidase.[1][7] |
| Tandem-Cleavage | Sequential enzymatic cleavage (e.g., glucuronidase followed by protease) | Very High | Designed to improve in vivo stability and reduce systemic toxicity by requiring two cleavage events for payload release.[6][9] |
| Non-cleavable (e.g., Thioether) | Proteolytic degradation of the antibody backbone | Very High | Requires internalization and lysosomal degradation for payload release, offering excellent plasma stability and a wider therapeutic window.[5][7] |
Experimental Protocols for Stability Assessment
A multi-faceted approach is essential for a thorough validation of conjugate stability. This typically involves a combination of in vitro assays that predict in vivo behavior and definitive in vivo pharmacokinetic studies.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of the conjugate by measuring the concentrations of total antibody, intact conjugate, and released payload over time.[10][11]
Methodology:
-
Animal Model Selection: Select an appropriate species (e.g., mouse, rat, cynomolgus monkey). Transgenic models expressing human FcRn may be used for antibodies with human Fc regions.[12][13]
-
Administration: Administer the conjugate, typically via intravenous (IV) injection, at a defined dose.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and up to 21 days). Process blood to obtain plasma or serum and store frozen until analysis.
-
Bioanalysis:
-
Total Antibody: Quantify using a ligand-binding assay (LBA) such as ELISA. This assay typically captures the antibody regardless of whether it is conjugated.[14][15]
-
Conjugated Antibody (ADC): Quantify using an LBA that specifically detects the conjugated form (e.g., using an anti-payload antibody for capture) or by immuno-affinity capture followed by liquid chromatography-mass spectrometry (LC-MS).[14][16][17]
-
Free Payload: Quantify the released payload in plasma using LC-MS/MS, which offers high sensitivity and specificity for small molecules.[15]
-
-
Data Analysis: Plot the concentration-time profiles for total antibody and conjugated antibody. The divergence between these two curves over time indicates the extent of in vivo drug deconjugation.[14]
In Vitro Whole Blood / Plasma Stability Assay
Objective: To assess the stability of the conjugate and the rate of drug deconjugation in a relevant biological matrix, providing an early indication of in vivo stability.[1][2] Recent studies have shown that whole blood assays can offer a better correlation with in vivo outcomes compared to traditional plasma assays.[18][19][20]
Methodology:
-
Matrix: Use fresh whole blood or plasma from relevant species (e.g., mouse, rat, human).[16]
-
Incubation: Incubate the conjugate at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Sample Processing: For whole blood, separate plasma. For all samples, the conjugate is often isolated from the matrix via immuno-affinity capture (e.g., using protein A beads).[16][17]
-
Analysis by LC-MS:
The workflow below outlines the key steps in comparing conjugate stability from in vitro screening to in vivo evaluation.
Data Presentation for Comparative Analysis
Summarizing quantitative data in a clear, tabular format is crucial for comparing the stability profiles of different conjugate candidates.
Table 1: Example In Vivo Stability Data Comparison in Rats
| Conjugate ID | Linker Type | Conjugation Site | Half-life Total Ab (hrs) | Half-life ADC (hrs) | % Payload Remaining at 168 hrs |
| ADC-001 | Val-Cit (vc) | Engineered Cysteine | 150 | 120 | 80% |
| ADC-002 | Thioether (non-cleavable) | Engineered Cysteine | 152 | 148 | 97% |
| ADC-003 | Disulfide | Native Cysteine | 145 | 65 | 45% |
| ADC-004 | β-Glucuronide | Engineered Cysteine | 148 | 140 | 95% |
Interpreting the Data:
-
ADC-002 and ADC-004 show high stability, with the ADC half-life being very close to the total antibody half-life and a high percentage of payload remaining after one week. This indicates minimal premature deconjugation.
-
ADC-001 demonstrates good stability, characteristic of a well-designed cleavable peptide linker.
-
ADC-003 exhibits poor stability, with a significantly shorter half-life for the ADC compared to the total antibody. This suggests rapid payload loss in circulation, a known risk for certain disulfide linkers.
The logical relationship between key stability parameters is depicted in the diagram below.
Conclusion
Validating the in vivo stability of a conjugate is a critical, data-driven process that is fundamental to the development of safe and effective targeted therapies.[1][10] It requires a systematic evaluation of linker technology, conjugation strategy, and pharmacokinetic behavior.[12][21] By employing robust in vitro screening methods, such as whole blood stability assays, researchers can make more informed decisions, selecting candidates with a higher probability of success for resource-intensive in vivo studies.[19] Ultimately, a comprehensive understanding of a conjugate's stability profile, achieved through the detailed experimental and analytical approaches outlined in this guide, is essential for optimizing its therapeutic index and advancing the next generation of precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Mal-PEG3-NH2: A Step-by-Step Guide for Laboratory Professionals
San Diego, CA - For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Mal-PEG3-NH2 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a heterobifunctional PEG linker containing a reactive maleimide (B117702) and an amine group. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper must be collected in a designated, sealed plastic bag or a chemical-resistant container. This container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name, "this compound contaminated debris."
Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound, typically dissolved in solvents like DMSO or DMF, must be collected as hazardous liquid chemical waste.
-
Aqueous Solutions: All aqueous solutions containing this compound, including reaction buffers and washes, should be collected in a dedicated, leak-proof, and chemical-resistant container.
-
Labeling: The liquid waste container must be clearly and accurately labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
Step 2: Quenching of Reactive Maleimide
To enhance safety during storage and disposal, the reactive maleimide group of this compound should be quenched. This process converts the reactive maleimide to a more stable thioether.
Experimental Protocol for Quenching:
-
To the liquid waste container containing this compound, add a slight molar excess of a thiol-containing compound such as β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Gently swirl the container to ensure thorough mixing.
-
Allow the solution to stand for a minimum of two hours at room temperature to ensure the reaction is complete.
Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through the institution's EHS program.
Step 3: Storage and Final Disposal
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Waste Containers: Use only compatible, leak-proof containers with secure screw-on caps. Do not overfill containers; a general rule is to fill to no more than 90% capacity.
-
Storage Area: Store waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents or strong acids, to prevent hazardous reactions.[1][2]
-
Disposal Request: Once the waste container is full, or as per your institution's guidelines, contact your EHS department or a licensed hazardous waste disposal company to arrange for pickup.[1][2]
-
Documentation: Complete all required hazardous waste disposal forms or tags as mandated by your institution. Maintain a record of the waste disposal, including the date, quantity, and method of disposal.[1]
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1] To decontaminate, triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Key Disposal Step |
| Solid this compound | Original or sealed, chemical-resistant container | "Hazardous Chemical Waste", "this compound" | Segregate and dispose through EHS |
| Contaminated Debris | Sealed plastic bag or chemical-resistant container | "Hazardous Chemical Waste", "this compound contaminated debris" | Segregate and dispose through EHS |
| Liquid Waste (Stock & Aqueous) | Leak-proof, chemical-resistant container | "Hazardous Chemical Waste", "this compound", solvent, concentration | Quench reactive maleimide, then dispose through EHS |
| Empty Containers | Original container | N/A | Triple-rinse and dispose of rinsate as hazardous waste |
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide, based on general principles of laboratory safety and hazardous waste management, provides a robust framework for the proper disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize their environmental impact.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
